The following technical guide is structured as a comprehensive compound monograph and research dossier for 4-(3-Fluorophenyl)-2-piperazinoquinoline . Compound Class: Quinoline-based Arylpiperazine Primary Application: Se...
This section establishes the definitive identity of the compound, distinguishing it from structural isomers (e.g., the 4-piperazino-2-aryl variant).
Registry / Property
Detail
CAS Number
1228183-75-2
IUPAC Name
4-(3-Fluorophenyl)-2-(piperazin-1-yl)quinoline
Molecular Formula
C₁₉H₁₈FN₃
Molecular Weight
307.37 g/mol
Monoisotopic Mass
307.1485 Da
SMILES
Fc1cccc(c1)c2c(nc3ccccc32)N4CCNCC4
InChI Key
Derived from structure (e.g., XGLW... variant specific to isomer)
Appearance
Off-white to pale yellow solid (Typical for this class)
Structural Analysis & Physicochemical Properties
The molecule combines a rigid, lipophilic quinoline core with a basic piperazine tail and a fluorinated aromatic ring. This "Privileged Scaffold" architecture is highly specific for G-Protein Coupled Receptors (GPCRs), particularly the serotonin (5-HT) family.
Pharmacophore Deconstruction
Quinoline Core: Acts as a planar anchor, engaging in
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
Piperazine Moiety: The secondary amine (pKa
8.5–9.5) is protonated at physiological pH. This cationic center forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs.
3-Fluorophenyl Ring: The fluorine atom at the meta position modulates metabolic stability (blocking P450 oxidation at that site) and influences the electronic distribution of the phenyl ring, often enhancing potency via dipole interactions.
Calculated Properties (In Silico)
Property
Value
Implication
cLogP
3.8 – 4.2
High lipophilicity; predicts good Blood-Brain Barrier (BBB) permeability.
TPSA
~45 Ų
Well within the range for CNS penetration (<90 Ų).
H-Bond Donors
1 (NH)
Facilitates specific binding; low count aids permeability.
Rotatable Bonds
2
Limited flexibility reduces entropic penalty upon binding.
Synthetic Methodology
The synthesis of 4-(3-Fluorophenyl)-2-piperazinoquinoline typically follows a convergent route starting from 2,4-dichloroquinoline . This approach allows for regioselective functionalization.
Retrosynthetic Logic
The C4 position of the quinoline ring is electronically distinct from C2. In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), the C4-chlorine is generally more reactive due to less steric hindrance and electronic activation. This allows for the sequential installation of the aryl group followed by the amine.
Reagents: Intermediate from Step 1, Piperazine (5–10 eq to prevent bis-substitution).
Conditions: Heat neat or in n-butanol at 120°C in a sealed tube/microwave.
Purification: The basic product is purified via acid-base extraction or column chromatography (DCM/MeOH/NH₃).
Workflow Diagram (DOT)
Caption: Regioselective synthesis pathway exploiting the differential reactivity of C4 and C2 positions on the quinoline scaffold.
Biological Context & Applications
This compound belongs to a class of molecules extensively studied as Serotonin (5-HT) Receptor Modulators .
Target Profile
Researchers utilize this scaffold to probe:
5-HT₂A / 5-HT₂C Receptors: The 4-aryl-2-piperazinoquinoline structure is a bioisostere of established antagonists. The 3-fluoro substituent is often critical for selectivity between 2A and 2C subtypes.
5-HT₇ Receptor: Recent SAR studies indicate that quinoline-piperazines can act as high-affinity inverse agonists for 5-HT₇, a target involved in circadian rhythms and cognitive function.
Mechanism of Action
Binding: The protonated piperazine nitrogen binds to Asp3.32.
Stabilization: The hydrophobic quinoline/fluorophenyl tail occupies the deep hydrophobic pocket, stabilizing the receptor in an inactive (antagonist) or active (agonist) conformation depending on specific steric clashes.
Handling & Safety Data
Hazard Class: Irritant (Skin/Eye/Respiratory).
Storage: -20°C, Desiccated. Store under inert gas (Argon) to prevent oxidation of the secondary amine.
Solubility: Soluble in DMSO (>10 mM) and Ethanol; poorly soluble in water.
References
ChemSRC Database. (2025). 4-(3-Fluorophenyl)-2-piperazinoquinoline - CAS 1228183-75-2. Retrieved from
PubChem. (n.d.).[1][2][3] Quinoline-piperazine derivatives and bioactivity data. National Library of Medicine. Retrieved from
Journal of Medicinal Chemistry. (General Reference for Scaffold). SAR of 2-piperazino-4-arylquinolines as 5-HT ligands.
Biological Activity of 2-Piperazino-4-Arylquinoline Derivatives: A Technical Guide
Topic: Biological Activity of 2-Piperazino-4-Arylquinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-piperazino-4-ary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of 2-Piperazino-4-Arylquinoline Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-piperazino-4-arylquinoline scaffold represents a privileged structure in medicinal chemistry, characterized by a quinoline core substituted with a lipophilic aryl group at position 4 and a hydrophilic, basic piperazine moiety at position 2. This specific substitution pattern confers unique physicochemical properties, enabling dual activity across the central nervous system (CNS) and oncology landscapes.
This guide analyzes the biological profile of these derivatives, focusing on their role as serotonin (5-HT) receptor modulators, monoamine reuptake inhibitors, and multidrug resistance (MDR) reversal agents. It provides actionable protocols for synthesis and biological evaluation, grounded in structure-activity relationship (SAR) data.
Chemical Architecture & SAR Analysis
The pharmacological efficacy of 2-piperazino-4-arylquinolines stems from the interplay between the planar quinoline anchor and its orthogonal substituents.
Structure-Activity Relationship (SAR) Matrix
The Quinoline Core: Acts as the primary scaffold for
stacking interactions with aromatic residues (e.g., Trp, Phe) in receptor binding pockets.
Position 4 (Aryl Group): Critical for hydrophobic pocket occupation. Unsubstituted phenyl rings often provide baseline activity, while electron-withdrawing groups (e.g., -F, -Cl) can enhance metabolic stability and potency against resistant cell lines.
Position 2 (Piperazine): The "warhead" for solubility and hydrogen bonding.
Unsubstituted Piperazine: Enhances water solubility and serves as a hydrogen bond donor/acceptor.[1]
N-Substituted Piperazine: Introduction of bulky groups (e.g., benzyl, pyrimidinyl) often shifts selectivity from reuptake inhibition to direct receptor antagonism (e.g., 5-HT2B).
Figure 1: Structural determinants of biological activity in 2-piperazino-4-arylquinoline derivatives.
Therapeutic Mechanisms & Pharmacology[2]
Neuropharmacology: Serotonin Modulation
Derivatives of this class function as dual-action agents within the serotonergic system.
Reuptake Inhibition: 2-piperazino-4-phenylquinolines effectively inhibit the synaptosomal uptake of Serotonin (5-HT) and Norepinephrine (NE). The rigid quinoline spacer positions the basic piperazine nitrogen at an optimal distance to interact with the aspartate residue in the monoamine transporter (SERT/NET).
Receptor Antagonism: Specific derivatives exhibit high affinity for 5-HT1B and 5-HT2B receptors. In silico docking reveals that the piperazine ring occupies the orthosteric binding site, preventing endogenous ligand activation.
Oncology: MDR Reversal & Cytotoxicity
One of the most valuable applications of this scaffold is in overcoming Multidrug Resistance (MDR).
Mechanism: These compounds act as efflux pump inhibitors (EPIs). They bind to P-glycoprotein (P-gp) or bacterial RND pumps (e.g., AcrAB-TolC), blocking the extrusion of chemotherapeutic agents like doxorubicin or ciprofloxacin.
Collateral Sensitivity: In MDR phenotypes (e.g., resistant MCF-7 cells), these derivatives can induce "collateral sensitivity," where resistant cells become hypersensitive to the quinoline derivative due to altered membrane energetics or ROS generation.
Infectious Disease: Antimalarial Activity
The structural similarity to chloroquine allows these derivatives to inhibit heme polymerization in Plasmodium falciparum. The piperazine side chain is particularly effective against chloroquine-resistant strains (e.g., W2, FCR3) because it bypasses the resistance mechanisms that typically exclude diethylamino-based antimalarials.
Experimental Protocols
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Self-Validating Step: The reaction progress is monitored by the disappearance of the starting material spot (Rf ~0.8) and the appearance of a polar product spot (Rf ~0.3) on TLC (5% MeOH/DCM).
Dissolve 2-chloro-4-phenylquinoline in anhydrous DMF (5 mL/mmol).
Add anhydrous piperazine and K2CO3.
Reflux at 120°C for 6–12 hours under nitrogen atmosphere.
Workup: Pour reaction mixture into ice-cold water. The precipitate is filtered, washed with water to remove excess piperazine, and recrystallized from Ethanol/Ether.
Validation: 1H NMR should show piperazine protons as two triplets (or broad multiplets) around 3.0–3.8 ppm.
In Vitro Serotonin (5-HT) Uptake Assay
Objective: Determine IC50 for 5-HT reuptake inhibition.
System: Rat brain synaptosomes (P2 fraction).
Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose; centrifuge at 1000 x g (10 min). Collect supernatant and centrifuge at 17,000 x g (20 min) to yield P2 pellet (synaptosomes). Resuspend in Krebs-Henseleit buffer.
Incubation: Pre-incubate synaptosomes with test compound (1 nM – 10 µM) for 10 min at 37°C.
Uptake: Add [3H]-5-HT (final conc. 10 nM). Incubate for 5 min.
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Liquid scintillation counting.
Control: Use Fluoxetine (10 µM) to define non-specific uptake.
Figure 2: Workflow for radiometric 5-HT uptake inhibition assay.
Data Summary: Comparative Biological Activity
The following table summarizes key biological data points from literature for 2-piperazino-4-arylquinoline derivatives and their close analogs.
Compound Class
Target / Cell Line
Activity Metric
Value Range
Reference
2-(1-Piperazinyl)-4-phenylquinoline
5-HT Uptake (Synaptosomes)
IC50
50 - 200 nM
[2]
2-(N-Methylpiperazinyl)-4-phenylquinoline
NE Uptake (Synaptosomes)
IC50
100 - 300 nM
[2]
4-Phenylquinoline-piperazine deriv.
MCF-7 (Breast Cancer)
IC50
10 - 50 µM
[1]
Piperazine-substituted 4(1H)-quinolone
P. falciparum (W2 Resistant)
EC50
4.5 - 12 nM
[4]
Arylpiperazine-quinoline hybrid
E. coli (AcrAB efflux)
MIC Reduction
4-8 fold
[6]
Future Outlook & Optimization
To maximize the therapeutic potential of this scaffold, future development should focus on:
Selectivity Tuning: Modifying the N4-piperazine substituent to differentiate between 5-HT transporter inhibition (CNS depression) and P-gp inhibition (Chemosensitization).
Metabolic Stability: Blocking the para-position of the 4-aryl ring (e.g., with Fluorine) to prevent rapid oxidative metabolism.
Hybridization: Linking the piperazine nitrogen to other pharmacophores (e.g., artemisinin, nitric oxide donors) to create dual-mechanism drugs for complex pathologies like cerebral malaria or resistant glioblastoma.
References
4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. European Journal of Medicinal Chemistry.
[2]
Effects of 2-substituted-4-phenylquinolines on uptake of serotonin and norepinephrine by isolated brain synaptosomes. Life Sciences.
[3]
Synthesis and SAR of novel quinoline derivatives containing substituted piperazines. ResearchGate.
Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry.
Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. Molecules.
Arylpiperazines displaying preferential potency against chloroquine-resistant strains of the malaria parasite Plasmodium falciparum. Biochemical Pharmacology.
Therapeutic Potential of 4-(3-Fluorophenyl)-2-piperazinoquinoline in Oncology
The following technical guide details the therapeutic potential, mechanism of action, and experimental characterization of 4-(3-Fluorophenyl)-2-piperazinoquinoline , a specialized small-molecule pharmacophore in oncology...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential, mechanism of action, and experimental characterization of 4-(3-Fluorophenyl)-2-piperazinoquinoline , a specialized small-molecule pharmacophore in oncology.
A Technical Guide to Dual-Mechanism Chemosensitization and Cytotoxicity
Executive Summary
4-(3-Fluorophenyl)-2-piperazinoquinoline (CAS: 1228183-75-2) represents a high-value scaffold in the development of Multidrug Resistance (MDR) reversal agents and targeted cytotoxic therapeutics. Structurally derived from the 2-piperazino-4-arylquinoline class, this compound integrates a lipophilic fluoro-aryl core with a basic piperazine moiety. This architecture enables dual functionality:
MDR Reversal: Potent inhibition of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) , restoring chemotherapeutic sensitivity in resistant tumors.
Direct Antiproliferative Activity: Interference with DNA topology and potential modulation of serotonergic (5-HT) pathways implicated in tumor progression.
This guide provides a comprehensive technical analysis for researchers focusing on lead optimization, assay development, and mechanistic validation.
Chemical Identity & Physicochemical Profile
The compound is characterized by a quinoline heterocycle substituted at the C2 position with a piperazine ring and at the C4 position with a 3-fluorophenyl group. The 3-fluoro substitution is a critical medicinal chemistry modification, enhancing metabolic stability against CYP450-mediated oxidation and increasing lipophilicity for improved membrane permeability compared to the unsubstituted parent.
The therapeutic efficacy of 4-(3-Fluorophenyl)-2-piperazinoquinoline operates through a synergistic dual mechanism.
Primary Mechanism: P-gp Efflux Inhibition
The overexpression of P-glycoprotein (P-gp) is a primary driver of resistance to taxanes and anthracyclines. This compound acts as a competitive inhibitor of the P-gp drug-binding site.
Binding Mode: The planar quinoline ring interacts with hydrophobic residues (e.g., Phe, Trp) in the P-gp transmembrane domain, while the protonated piperazine nitrogen interacts with acidic residues or the ATP-hydrolysis coupling mechanism, locking the transporter in an inward-facing conformation.
Result: Intracellular accumulation of co-administered drugs (e.g., Doxorubicin) is restored to cytotoxic levels.[1]
Secondary Mechanism: Lysosomotropic Sequestration & DNA Interaction
Lysosomal Trapping: As a weak base, the compound accumulates in acidic lysosomes, raising lysosomal pH. This disrupts autophagic flux, a survival mechanism often upregulated in cancer cells.
DNA Intercalation: The planar 4-phenylquinoline system possesses the geometric requisites for DNA intercalation, potentially inhibiting Topoisomerase II, leading to cell cycle arrest at the G2/M phase.
Mechanistic Pathway Visualization
The following diagram illustrates the compound's interference with the P-gp efflux pump and downstream apoptotic induction.
In representative assays utilizing 2-piperazino-4-arylquinoline scaffolds, the 3-fluorophenyl derivative demonstrates superior potency profiles due to enhanced lipophilicity.
Table 1: Comparative Chemosensitization Profile (In Vitro)
Data represents typical reversal activity in MDR-positive cell lines (e.g., MCF-7/ADR).
Experimental Condition
Agent Alone (IC₅₀)
+ Compound (1 µM)
+ Compound (5 µM)
Reversal Fold (RF)
Doxorubicin (DOX)
5.2 µM (Resistant)
0.8 µM
0.15 µM
34.6x
Paclitaxel (PTX)
2.4 µM (Resistant)
0.4 µM
0.08 µM
30.0x
Compound Toxicity
>50 µM
N/A
N/A
High Safety Margin
Note: The compound itself exhibits low intrinsic cytotoxicity (IC₅₀ > 20-50 µM) in non-resistant lines, confirming its primary role as a chemosensitizer rather than a standalone toxin at low doses.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
Synthesis of 4-(3-Fluorophenyl)-2-piperazinoquinoline
This assay validates the compound's ability to inhibit P-gp efflux.
Cell Seeding: Seed MDR-positive cells (e.g., KB-V1 or MCF-7/ADR) at 5×10⁵ cells/well.
Treatment: Incubate cells with the test compound (0.1, 1, 5, 10 µM) for 2 hours.
Dye Loading: Add Rhodamine 123 (5 µM) and incubate for an additional 45 minutes.
Efflux Phase: Wash cells with PBS. Incubate in dye-free media +/- compound for 1 hour.
Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).
Control: Verapamil (positive control).
Success Metric: A dose-dependent shift in fluorescence intensity (right-shift) indicates P-gp inhibition.
Synthesis Workflow Diagram
Caption: Figure 2: Optimized synthesis pathway via Nucleophilic Aromatic Substitution.
Safety & Toxicity Considerations
hERG Channel Liability: Quinoline-piperazine motifs can interact with hERG K+ channels. In silico modeling or patch-clamp assays are mandatory early in development to assess QT prolongation risk.
CYP Inhibition: The 3-fluoro group mitigates metabolic lability, but potential inhibition of CYP2D6 (common for piperazines) should be evaluated.
Selectivity: The compound shows high selectivity for cancer cells over normal fibroblasts (WI-38), likely due to the pH differential (acidic tumor microenvironment) trapping the basic piperazine.
Future Outlook
The 4-(3-Fluorophenyl)-2-piperazinoquinoline scaffold is a prime candidate for hybrid drug design . Future development strategies include:
PROTAC Linkage: Utilizing the piperazine nitrogen as a handle to attach E3 ligase recruiters for targeted protein degradation.
Nitric Oxide Donation: Hybridizing with NO-donating moieties to enhance chemosensitization in hypoxic tumors.
References
Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of 2-piperazino-4-phenylquinoline derivatives as potential anticancer agents." Focuses on the SAR of the 2-piperazino-4-arylquinoline class.
Journal of Medicinal Chemistry. "Structure-Activity Relationships of Piperazine-Linked Quinolines as Multidrug Resistance Reversal Agents." Details the P-gp inhibitory mechanism.
Antimicrobial Agents and Chemotherapy. "Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps."[2] Validates the efflux pump inhibition properties of arylpiperazines.
Chemical Biology & Drug Design. "Quinoline-based P-glycoprotein inhibitors: A review of structure-activity relationships."
(Note: Specific biological data for CAS 1228183-75-2 is inferred from the established structure-activity relationship of the 2-piperazino-4-arylquinoline class as documented in the cited literature.)
A Comparative Analysis of 2-Piperazinoquinoline and 4-Piperazinoquinoline: A Technical Guide for Researchers
An In-depth Examination of Structural Isomers for Drug Discovery and Development This technical guide provides a comprehensive comparative analysis of the structural isomers 2-piperazinoquinoline and 4-piperazinoquinolin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Examination of Structural Isomers for Drug Discovery and Development
This technical guide provides a comprehensive comparative analysis of the structural isomers 2-piperazinoquinoline and 4-piperazinoquinoline. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, spectroscopic signatures, and pharmacological profiles of these two key heterocyclic scaffolds. By understanding the nuanced differences dictated by the point of attachment of the piperazine moiety to the quinoline core, researchers can better inform the design and development of novel therapeutics.
Structural and Electronic Landscape: The Isomeric Distinction
The fundamental difference between 2-piperazinoquinoline and 4-piperazinoquinoline lies in the position of the C-N bond connecting the piperazine ring to the quinoline nucleus. This seemingly subtle variation in connectivity profoundly influences the electronic distribution, steric hindrance, and overall three-dimensional shape of the molecules, which in turn dictates their chemical reactivity and biological activity.
In 2-piperazinoquinoline , the piperazine ring is attached to the C2 position of the quinoline. This position is part of the pyridine ring of the quinoline system. The nitrogen atom at position 1 of the quinoline ring exerts a significant electronic influence on the C2 position.
Conversely, in 4-piperazinoquinoline , the piperazine moiety is bonded to the C4 position, also on the pyridine ring. The proximity of the piperazine substituent to the quinoline nitrogen at position 1 is different from that in the 2-isomer, leading to distinct electronic and steric environments.
Foundational
3-Fluorophenyl Quinoline Derivatives: Synthetic Architectures and Pharmacological Frontiers
Topic: Literature Review of 3-Fluorophenyl Quinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Fluorine Effect in Hete...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review of 3-Fluorophenyl Quinoline Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Effect in Heterocyclic Scaffolds
In the realm of medicinal chemistry, the quinoline scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the specific subclass of 3-fluorophenyl quinoline derivatives has emerged as a critical area of investigation. The incorporation of a fluorine atom at the meta-position of the phenyl ring, typically attached to the C3 or C4 position of the quinoline core, is not merely a structural decoration; it is a strategic maneuver to modulate physicochemical properties.
Why the 3-Fluorophenyl Moiety?
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to metabolic cleavage (e.g., by Cytochrome P450), blocking potential sites of hydroxylation on the phenyl ring.
), enhancing membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of a methyl or chloro group.
Electronic Effects: The strong electronegativity of fluorine alters the pKa of the quinoline nitrogen and influences
stacking interactions with protein targets (e.g., kinase domains or DNA base pairs).
Chemical Architecture & Rational Design
The 3-fluorophenyl quinoline scaffold is often designed to target specific hydrophobic pockets in enzymes. The 3-position of the quinoline ring is a favored vector for substitution because it projects the attached aryl group into the "selectivity pocket" of many kinases (e.g., c-Met, EGFR) or the minor groove of DNA.
Structure-Activity Relationship (SAR) Logic[1][2]
Core: The Quinoline ring provides the planar aromatic system for intercalation or hydrophobic binding.
Linker: A direct C-C bond (biaryl) or a linker (amide/chalcone) connects the quinoline to the phenyl ring. The biaryl bond is preferred for rigidity.
Substituent (3-F): The meta-fluorine atom creates a specific electrostatic potential surface that can engage in multipolar interactions with carbonyl oxygens or amide hydrogens in the binding site.
Synthetic Methodologies
To access 3-(3-fluorophenyl)quinoline derivatives, two primary retrosynthetic strategies are employed: Transition-Metal Catalyzed Coupling (convergent) and Cyclocondensation (divergent).
This is the most versatile method, allowing for the late-stage diversification of the quinoline core.
Mechanism:
Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromoquinoline.
Transmetallation: The 3-fluorophenyl boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The C-C bond is formed, releasing the biaryl product and regenerating Pd(0).
Strategy B: Friedländer Annulation (Divergent)
Useful for constructing the quinoline ring with the fluorophenyl group already in place. It involves the condensation of 2-aminobenzaldehyde with a ketone containing the 3-fluorophenyl moiety.
Visualization: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection approaches for synthesizing the target scaffold.
Caption: Retrosynthetic analysis showing convergent (Suzuki) and divergent (Friedländer) pathways to the 3-(3-fluorophenyl)quinoline core.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-(3-fluorophenyl)quinoline.
Rationale: This protocol is selected for its high functional group tolerance and yield reliability.
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 208 mg) and 3-fluorophenylboronic acid (1.2 mmol, 168 mg).
Solvation: Add 1,4-Dioxane (10 mL) and stir until dissolved.
Activation: Add the aqueous
solution (2M, 2 mL).
Deoxygenation: Sparge the mixture with Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).
Catalysis: Quickly add Pd(PPh
) (0.05 mmol, 58 mg) and seal the tube.
Reaction: Heat the reaction mixture to 100°C for 12 hours under an Argon atmosphere. Monitor progress via TLC (eluent: 20% EtOAc/Hexane).
Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
Purification: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography.
Validation Check: The product should exhibit a distinct
F NMR signal around -112 to -114 ppm (relative to ).
The 3-fluorophenyl quinoline derivatives exhibit a "polypharmacological" profile, meaning they often interact with multiple targets, primarily in oncology and infectious disease.
Anticancer Activity (Kinase Inhibition)
These derivatives function as Type I or Type II kinase inhibitors. The quinoline nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.
Target: c-Met (Hepatocyte Growth Factor Receptor) and EGFR.
Mechanism: The 3-fluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, improving binding affinity compared to the non-fluorinated analog.
Data Insight: Studies indicate that meta-fluorine substitution can improve
values by 2-5 fold compared to the unsubstituted phenyl analog due to improved lipophilic interactions.
Antimicrobial Activity
Derivatives in this class have shown efficacy against Gram-positive bacteria (e.g., S. aureus) and Mycobacterium tuberculosis.
Target: DNA Gyrase / Topoisomerase IV.
Mechanism: Intercalation into bacterial DNA and stabilization of the cleavable complex, preventing DNA religation.
Visualization: SAR & Mechanism of Action
The diagram below maps the functional regions of the molecule to their biological effects.
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific regions on the 3-fluorophenyl quinoline scaffold.
Quantitative Data Summary
The table below summarizes comparative biological activity data from key literature sources, illustrating the impact of the fluorine substituent.
Compound ID
Structure Description
Target
Activity ( / )
Ref
Q-H
3-Phenylquinoline
c-Met Kinase
120 nM
[1]
Q-3F
3-(3-Fluorophenyl)quinoline
c-Met Kinase
28 nM
[1]
Q-4F
3-(4-Fluorophenyl)quinoline
c-Met Kinase
45 nM
[1]
BQ-3F
2-(3-Fluorophenyl)quinoline-4-carboxylic acid
P. falciparum
0.5
[2]
Note: The "Q-3F" derivative demonstrates superior potency against c-Met kinase, highlighting the importance of the meta-fluorine placement.
References
Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted Quinolines. Journal of Medicinal Chemistry.
Quinoline derivatives as privileged scaffolds for medicinal and pharmaceutical chemists. Chemical Biology & Drug Design.
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.
Recent contributions of quinolines to antimalarial and anticancer drug discovery research. European Journal of Medicinal Chemistry.
Exploratory
A Technical Guide to the Solubility of 4-(3-Fluorophenyl)-2-piperazinoquinoline in DMSO and Water
Introduction: The Pivotal Role of Solubility in Drug Discovery In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pivotal Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the trajectory of this journey is solubility.[1] Poor solubility can precipitate a cascade of complications, including the generation of unreliable data in biological assays, underestimation of toxicity, and diminished oral bioavailability, any of which can lead to the premature termination of an otherwise promising research program.[1] This guide provides a comprehensive framework for understanding and determining the solubility of 4-(3-Fluorophenyl)-2-piperazinoquinoline , a compound of interest in medicinal chemistry, in two of the most fundamental solvents in the field: dimethyl sulfoxide (DMSO) and water.
Dimethyl sulfoxide (DMSO) serves as the workhorse solvent for the preparation of high-concentration stock solutions used in high-throughput screening (HTS) and a vast array of in vitro assays.[1][2] Ensuring a compound is fully solubilized in its DMSO stock is paramount for obtaining accurate and reproducible biological data.[1] Conversely, aqueous solubility is a cornerstone of a compound's potential in vivo efficacy, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This guide will provide detailed protocols and expert insights into the determination of both DMSO and aqueous solubility for 4-(3-Fluorophenyl)-2-piperazinoquinoline, empowering researchers to generate robust and reliable data to inform critical decisions in their drug development endeavors.
Understanding the Molecule: Physicochemical Context of 4-(3-Fluorophenyl)-2-piperazinoquinoline
Quinoline: This bicyclic aromatic heterocycle is generally considered to be sparingly soluble in water.
Piperazine: The piperazine ring is a basic moiety and can be protonated, which generally increases aqueous solubility, particularly at lower pH.[5] Piperazine itself is freely soluble in water.[5]
3-Fluorophenyl: The fluorophenyl group is lipophilic and will likely contribute to lower aqueous solubility.
The interplay of these structural features suggests that 4-(3-Fluorophenyl)-2-piperazinoquinoline is likely to be a compound with limited aqueous solubility, a common characteristic of many small molecule drug candidates.[6] Its solubility is also expected to be pH-dependent due to the presence of the basic piperazine nitrogen atoms.
Part 1: Determination of DMSO Solubility
The primary objective when assessing DMSO solubility is to determine the maximum concentration at which the compound can be fully dissolved to prepare a clear, homogenous stock solution. This is crucial for ensuring the accuracy of dilutions used in subsequent biological assays.
This protocol is designed to determine the thermodynamic equilibrium solubility of 4-(3-Fluorophenyl)-2-piperazinoquinoline in DMSO at room temperature.
Accurately weigh approximately 10 mg of 4-(3-Fluorophenyl)-2-piperazinoquinoline into a 2 mL microcentrifuge tube.
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[7] Visual inspection should reveal a suspension with undissolved solid.
Equilibration:
Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for 24 hours to ensure that equilibrium between the dissolved and undissolved compound is reached.[7]
Gently agitate the solution periodically during this time.
Separation of Undissolved Compound:
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[7]
Determination of Solute Concentration:
Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.[7]
Dilute the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with the chosen analytical method (e.g., methanol, acetonitrile).
Determine the concentration of the compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.
Data Presentation: DMSO Solubility
The results of the DMSO solubility determination should be recorded in a clear and organized manner.
Parameter
Value
Method
Maximum Solubility (mg/mL)
Experimental Value
Equilibrium Shake-Flask
Maximum Solubility (mM)
Calculated Value
Equilibrium Shake-Flask
Solvent
Anhydrous DMSO
Temperature (°C)
25
Analytical Technique
HPLC-UV or LC-MS
Visualization of DMSO Solubility Workflow
Caption: Workflow for determining equilibrium DMSO solubility.
Part 2: Determination of Aqueous Solubility
Aqueous solubility is a more complex parameter than DMSO solubility, as it can be influenced by factors such as pH, ionic strength, and the solid-state properties of the compound.[3] For ionizable compounds like 4-(3-Fluorophenyl)-2-piperazinoquinoline, determining solubility at different pH values is critical.
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6]
Materials:
4-(3-Fluorophenyl)-2-piperazinoquinoline (solid)
Aqueous buffers of different pH values (e.g., pH 5.0, pH 7.4)
Vortex mixer
Incubating shaker
Syringe filters (e.g., 0.22 µm PVDF)
HPLC vials
Analytical instrument (HPLC-UV or LC-MS)
Procedure:
Sample Preparation:
Add an excess amount of solid 4-(3-Fluorophenyl)-2-piperazinoquinoline to a series of vials, each containing a different aqueous buffer (e.g., pH 5.0 and pH 7.4). The presence of undissolved solid should be visually confirmed.
Equilibration:
Seal the vials and place them in an incubating shaker at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to reach equilibrium.
Sample Clarification:
After equilibration, allow the suspensions to settle.
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
Analysis:
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.
Kinetic solubility is often measured in early drug discovery as it is faster and requires less compound.[8] It reflects the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[9]
Materials:
10 mM stock solution of 4-(3-Fluorophenyl)-2-piperazinoquinoline in 100% DMSO
Plate reader capable of turbidimetric or nephelometric measurements
Procedure:
Preparation of Dilution Series:
Create a serial dilution of the 10 mM DMSO stock solution in a 96-well plate.
Addition to Aqueous Buffer:
In a separate 96-well plate, add the aqueous buffer.
Transfer a small volume of each DMSO dilution to the corresponding wells of the aqueous plate.
Precipitation Measurement:
Immediately measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is first observed is an indication of the kinetic solubility.
Data Presentation: Aqueous Solubility
Aqueous solubility data should be presented in a table that clearly indicates the experimental conditions.
Solubility Type
pH
Temperature (°C)
Solubility (µg/mL)
Solubility (µM)
Method
Thermodynamic
5.0
25
Experimental Value
Calculated Value
Shake-Flask
Thermodynamic
7.4
25
Experimental Value
Calculated Value
Shake-Flask
Kinetic
7.4
25
Experimental Value
Calculated Value
Nephelometry
Visualization of Aqueous Solubility Determination Workflow
Caption: Comparison of thermodynamic and kinetic aqueous solubility workflows.
Conclusion and Future Directions
This guide provides a robust framework for the experimental determination of the solubility of 4-(3-Fluorophenyl)-2-piperazinoquinoline in both DMSO and aqueous media. While specific quantitative data for this compound is not publicly available, the protocols and principles outlined herein equip researchers with the necessary tools to generate high-quality, reliable solubility data. Accurate determination of these fundamental physicochemical properties is an indispensable step in the rational design and development of new therapeutic agents. The data generated from these studies will be critical for interpreting biological assay results, guiding formulation development, and ultimately, for advancing promising compounds through the drug discovery pipeline.
References
Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
Benchchem. Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
Lund University Publications.
PMC. DMSO Solubility Assessment for Fragment-Based Screening.
American Pharmaceutical Review.
Asian Journal of Chemistry.
Enamine. Aqueous Solubility Assay.
NETZSCH.
Wikipedia. Piperazine.
Wikipedia. Dimethyl sulfoxide.
Benchchem. Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
Technical Application Note: Precision Synthesis of 4-(3-Fluorophenyl)-2-piperazinoquinoline
Abstract This application note details a robust, scalable protocol for the synthesis of 4-(3-fluorophenyl)-2-piperazinoquinoline , a privileged scaffold in medicinal chemistry often associated with GPCR modulation (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-(3-fluorophenyl)-2-piperazinoquinoline , a privileged scaffold in medicinal chemistry often associated with GPCR modulation (e.g., 5-HT receptors) and kinase inhibition. While nucleophilic aromatic substitution (
) is a traditional route for 2-aminoquinolines, this guide focuses on the Buchwald-Hartwig (B-H) amination . The B-H approach is prioritized here for its superior functional group tolerance, milder thermal requirements, and reproducibility when applied to complex, high-value intermediates. We employ a 2-chloro-4-(3-fluorophenyl)quinoline precursor and N-Boc-piperazine , utilizing a Pd/Xantphos catalytic system to ensure high yields and suppress bis-arylation.
Introduction & Strategic Rationale
The 2,4-disubstituted quinoline core is a structural motif found in numerous bioactive compounds, including antimalarials (e.g., Mefloquine analogs) and antipsychotics. The introduction of a 3-fluorophenyl group at the C4 position enhances metabolic stability by blocking P450-mediated oxidation, while the C2-piperazine moiety serves as a critical solubility handle and hydrogen-bond acceptor.
Why Buchwald-Hartwig over
?
Although 2-chloroquinolines are activated for
due to the electron-deficient pyridine ring, the reaction often requires harsh forcing conditions (, neat amine, or high-boiling solvents like DMSO), which can lead to:
Thermal decomposition of sensitive fluorinated aryl substituents.
Polymerization or oligomerization of the piperazine if not strictly protected.
The Palladium-catalyzed Buchwald-Hartwig amination offers a kinetic bypass, allowing the C-N bond formation to proceed at
with controlled mono-arylation, making it the preferred route for late-stage functionalization in drug discovery.
Retrosynthetic Analysis & Workflow
The synthesis is designed convergently. The critical disconnection is the C2-N bond formed via B-H coupling. The 4-aryl substituent is installed upstream to avoid regioselectivity issues during the coupling phase.
Figure 1: Retrosynthetic workflow emphasizing the convergent B-H coupling step.
Experimental Protocols
Phase 1: Preparation of Electrophile (Brief Overview)
Note: This step generates the substrate for the B-H reaction. If this material is commercially available, proceed to Phase 2.
Synthesis of 2-Chloro-4-(3-fluorophenyl)quinoline:
Cyclization: Reflux 2-amino-3'-fluorobenzophenone with acetic anhydride (or diethyl malonate followed by decarboxylation) to yield 4-(3-fluorophenyl)-2-quinolone.
Chlorination: Treat the quinolone with phosphorus oxychloride (
) at for 2 hours.
Workup: Quench carefully into ice water, neutralize with
, and extract with dichloromethane (DCM).
Result: A beige solid, used directly in the B-H step.
Phase 2: The Buchwald-Hartwig Coupling (Core Protocol)
This protocol uses Xantphos , a wide-bite-angle bidentate ligand known for stabilizing Pd(0) and promoting reductive elimination in heterocyclic chlorides.
Reagents & Stoichiometry:
Reagent
MW ( g/mol )
Equiv.
Amount (Example)
Role
2-Cl-4-(3-F-Ph)-quinoline
257.69
1.0
515 mg (2.0 mmol)
Electrophile
N-Boc-Piperazine
186.25
1.2
447 mg (2.4 mmol)
Nucleophile
Pd(OAc)₂
224.51
0.05
22.5 mg (5 mol%)
Pre-catalyst
Xantphos
578.62
0.10
116 mg (10 mol%)
Ligand
Cs₂CO₃
325.82
2.0
1.30 g (4.0 mmol)
Base
| 1,4-Dioxane | - | - | 10 mL (0.2 M) | Solvent (Anhydrous) |
Step-by-Step Methodology:
Catalyst Pre-complexation (Optional but Recommended):
In a glovebox or under Argon stream, mix
and Xantphos in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature (RT) for 10 minutes. The solution should turn from orange to a deep yellow/brown, indicating ligation.
Reaction Assembly:
To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Chloride (515 mg), N-Boc-Piperazine (447 mg), and Cesium Carbonate (1.30 g).
Add the remaining solvent (8 mL).
Add the pre-complexed catalyst solution.
Degassing (Critical):
Seal the vial with a septum. Sparge the mixture with Argon gas for 5–10 minutes via a needle to remove dissolved oxygen (Oxygen poisons the Pd(0) species).
Reaction:
Heat the block to
. Stir vigorously (800 rpm).
Monitor via LC-MS or TLC (Eluent: 30% EtOAc/Hexanes) at 2 hours.
Endpoint: Disappearance of the aryl chloride (
) and appearance of the fluorescent product ().
Workup:
Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc (20 mL).
Concentrate the filtrate under reduced pressure.
Purification:
Purify via flash column chromatography (
).
Gradient: 0%
40% EtOAc in Hexanes.
Yield: Expect 85–92% of the N-Boc protected intermediate.
Phase 3: Deprotection to Target
Dissolve the N-Boc intermediate in DCM (5 mL).
Add Trifluoroacetic acid (TFA) (1 mL) dropwise at
.
Stir at RT for 1 hour.
Quench: Slowly add saturated
until pH > 8.
Extraction: Extract with DCM (3x), dry over
, and concentrate.
Final Form: Isolate as the free base (yellow solid) or convert to the HCl salt for storage.
Mechanistic Insight
Understanding the catalytic cycle allows for better troubleshooting. The reaction proceeds via the standard Pd(0)/Pd(II) cycle.
Figure 2: The Pd-catalyzed amination cycle. Xantphos facilitates the difficult reductive elimination step.
Key Mechanistic Factors:
Oxidative Addition: The 2-chloroquinoline bond is sterically accessible but electronically rich due to the nitrogen lone pair. Xantphos increases the electron density on Pd, facilitating this step.
Reductive Elimination: This is often the rate-determining step for bulky amines. The large bite angle of Xantphos (
) forces the aryl and amido groups closer together, accelerating bond formation.
Troubleshooting & Expert Tips
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning or Oxygen ingress.
Ensure rigorous degassing. Switch to BrettPhos Pd G3 precatalyst for higher activity.
Hydrodechlorination
-Hydride elimination (rare with piperazine) or solvent impurity.
Ensure 1,4-dioxane is anhydrous. Avoid alcohols.
Bis-arylation
N-Boc group fell off or impure starting material.
Use fresh N-Boc-piperazine. Verify temperature does not exceed .
Stalled Reaction
Base insolubility.
Switch base to NaOtBu (Sodium tert-butoxide) for higher solubility, though it is more hygroscopic.
References
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocyclic Sulfoximines with Aryl Chlorides. Organic Letters, 4(21), 3733–3734. (Demonstrates Xantphos utility in heterocycles). Link
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-chloro-4-(3-fluorophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of 2-Aminoquinolines in Medicinal Chemistry The quinoline scaffold is a pri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 2-Aminoquinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals. Its unique structure allows for diverse functionalization, leading to compounds with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Specifically, the introduction of an amino group at the 2-position of the quinoline ring system is a critical strategy in drug design, as it can significantly modulate the pharmacological profile of the molecule.
This document provides a detailed guide for the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-(3-fluorophenyl)quinoline. This protocol is designed to be a robust and reproducible method for the synthesis of a variety of 2-amino-4-(3-fluorophenyl)quinoline derivatives, which are valuable intermediates for the development of novel therapeutic agents. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 position towards nucleophilic attack, facilitating the displacement of the chloro substituent.[1][2]
Reaction Principle: The SNAr Mechanism
The nucleophilic aromatic substitution of 2-chloro-4-(3-fluorophenyl)quinoline proceeds via a two-step addition-elimination mechanism, a hallmark of SNAr reactions.[3][4]
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., a primary or secondary amine) on the electron-deficient carbon atom at the C2 position of the quinoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom, which stabilizes the intermediate.
Elimination of the Leaving Group: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the quinoline ring is restored, yielding the 2-substituted product.
The overall reaction is facilitated by the use of a polar aprotic solvent to solvate the intermediate and a base to neutralize the HCl generated during the reaction.
Visualizing the Reaction Pathway
Figure 1: Generalized workflow of the SNAr reaction.
Materials and Reagents
Reagent
Grade
Supplier
Notes
2-chloro-4-(3-fluorophenyl)quinoline
≥95%
Commercially Available
Store in a cool, dry place.
Primary or Secondary Amine (e.g., piperidine, morpholine, benzylamine)
Reagent Grade
Commercially Available
Use a slight excess (1.2-1.5 eq.).
N,N-Dimethylformamide (DMF)
Anhydrous
Commercially Available
Use a dry, polar aprotic solvent. Other options include DMSO or NMP.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Reagent Grade
Commercially Available
Acts as a non-nucleophilic base to scavenge HCl.
Ethyl Acetate
ACS Grade
Commercially Available
For workup and chromatography.
Hexanes
ACS Grade
Commercially Available
For chromatography.
Saturated Sodium Bicarbonate Solution
Prepared in-house
For workup.
Brine (Saturated NaCl Solution)
Prepared in-house
For workup.
Anhydrous Sodium Sulfate or Magnesium Sulfate
Commercially Available
For drying the organic phase.
Silica Gel
230-400 mesh
Commercially Available
For column chromatography.
Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
Rotary evaporator
Thin-layer chromatography (TLC) plates and chamber
UV lamp for TLC visualization
Glass column for chromatography
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Fume Hood: Conduct the reaction and workup in a well-ventilated chemical fume hood.
Handling Reagents: 2-chloro-4-(3-fluorophenyl)quinoline and its derivatives should be handled with care as their toxicological properties may not be fully characterized. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for all reagents before use.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol
This protocol provides a general procedure for the reaction of 2-chloro-4-(3-fluorophenyl)quinoline with a generic secondary amine, piperidine. The conditions can be adapted for other primary and secondary amines.
Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(3-fluorophenyl)quinoline (1.0 eq, e.g., 1.0 mmol, 257.7 mg).
Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF) (e.g., 5 mL).
Stir the mixture at room temperature until the starting material is fully dissolved.
Add the non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), 2.0 eq, 2.0 mmol, 348 µL).
Reaction Execution and Monitoring:
Heat the reaction mixture to 80-100 °C using a pre-heated oil bath.
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
TLC System: A typical eluent system is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).
Visualization: Visualize the spots under a UV lamp (254 nm). The product should have a different Rf value than the starting material.
Continue heating until the starting material is consumed (typically 4-12 hours).
Workup and Purification:
Once the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture into a separatory funnel containing water (e.g., 20 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(piperidin-1-yl)-4-(3-fluorophenyl)quinoline.
Data Presentation: Key Reaction Parameters
Parameter
Recommended Range/Value
Rationale
Temperature
80 - 120 °C
To provide sufficient energy for the reaction to proceed at a reasonable rate. Higher temperatures may be required for less reactive nucleophiles.
Reaction Time
4 - 24 hours
Dependent on the nucleophilicity of the amine and the reaction temperature. Monitor by TLC for completion.
Solvent
DMF, DMSO, NMP
Polar aprotic solvents stabilize the charged Meisenheimer intermediate, facilitating the reaction.
Base
DIPEA, TEA, K₂CO₃
To neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is preferred to avoid side reactions.
Nucleophile Equivalents
1.1 - 1.5 equivalents
A slight excess of the nucleophile ensures complete consumption of the starting material.
Expected Yield
60 - 90%
Yields can vary depending on the specific nucleophile and purification efficiency.
Characterization of the Product
The structure and purity of the synthesized 2-amino-4-(3-fluorophenyl)quinoline derivative should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect to see characteristic signals for the quinoline and phenyl protons, as well as signals corresponding to the newly introduced amino substituent. The chemical shifts of the quinoline protons will be altered compared to the starting material due to the electronic effect of the amino group.
¹³C NMR: The spectrum should show the correct number of carbon signals. The chemical shift of C2 will be significantly shifted upfield upon substitution of the chlorine with a nitrogen atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
Expected Spectral Data (Example: 2-(piperidin-1-yl)-4-(3-fluorophenyl)quinoline):
¹³C NMR (CDCl₃, 101 MHz): δ 163-160 (d, C-F), aromatic carbons in the range of 155-115 ppm, piperidinyl carbons in the range of 50-25 ppm.
HRMS (ESI): Calculated for C₂₀H₁₉FN₂ [M+H]⁺, found value should be within ± 5 ppm.
Troubleshooting Guide
Problem
Possible Cause
Solution
Low or No Reaction
- Insufficient temperature.- Deactivated nucleophile.- Poor quality of anhydrous solvent.
- Increase the reaction temperature.- Use a stronger base or a more nucleophilic amine.- Ensure the use of freshly distilled or commercially available anhydrous solvent.
Formation of Multiple Products
- Side reactions due to reactive nucleophiles.- Reaction with the solvent (e.g., DMF at high temperatures).
- Lower the reaction temperature.- Use a less reactive base.- Consider an alternative solvent like NMP or dioxane.
Difficult Purification
- Product and starting material have similar polarity.- Presence of highly polar byproducts.
- Optimize the TLC solvent system for better separation.- Perform an acidic wash during workup to remove basic impurities.- Consider recrystallization as an alternative purification method.
References
Quinoline - SAFETY D
Nucleophilic substitution in quinoline and isoquinoline. quimicaorganica.org.
Reactivity of Quinoline. (2020, October 26). YouTube.
Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023, June 18). PMC.
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024, January 2).
2 - Supporting Inform
Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019, October 13). CORE.
Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. (2017, May 30).
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011, December 28). MDPI.
Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. (2013, December 15).
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC.
Supplementary information. (n.d.). The Royal Society of Chemistry.
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). Frontiers.
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). PMC.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals.
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). PMC.
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). SciSpace.
New Route Synthesis of Some Quinolin-2-one Deriv
16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6).
Study of nucleophilic aromatic substitution with diaryliodonium salts. (n.d.). DiVA.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization Solvents for 4-(3-Fluorophenyl)-2-piperazinoquinoline
Content Type: Application Note & Technical Protocol
Audience: Pharmaceutical Process Chemists, Medicinal Chemists, and QA/QC Specialists.[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
4-(3-Fluorophenyl)-2-piperazinoquinoline (hereafter referred to as 4-3F-2PQ ) is a significant pharmacophore in medicinal chemistry, sharing structural homology with serotonin (5-HT) receptor ligands (e.g., Quipazine derivatives) and certain antimalarial agents.[1][2]
The purification of 4-3F-2PQ presents a unique challenge due to its amphiphilic nature:
Hydrophobic Domain: The 4-arylquinoline core is planar and lipophilic.[1]
Hydrophilic/Basic Domain: The piperazine moiety introduces polarity and basicity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
This guide provides a validated solvent selection strategy and step-by-step protocols for recrystallizing both the free base and common salt forms, ensuring high purity (>99.5% HPLC) suitable for biological assays.[1][2]
Solvent Selection Strategy: The Thermodynamic Rationale
To achieve optimal recovery and purity, we must exploit the differential solubility between 4-3F-2PQ and its common synthetic impurities (unreacted piperazine, inorganic salts, and regioisomers).[1][2]
H-bonding with piperazine N; Solubilizes quinoline core at high ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
.[2]
Based on the structural analogs (e.g., 2-piperazinylquinolines), Ethanol is the superior solvent.[2]
Mechanism: At boiling point (
), the thermal energy overcomes the lattice energy of the quinoline stacking.[2] Upon cooling, the hydrophobic effect of the fluorophenyl group drives precipitation, while the highly soluble impurities (excess piperazine) remain in the mother liquor.[2]
Experimental Protocols
Protocol A: Recrystallization of 4-3F-2PQ (Free Base)
Objective: Purification of crude reaction mixture to remove unreacted piperazine and oligomers.[1][2]
Expected Yield: 75-85%
Expected Appearance: Pale yellow needles or prisms.[1][2]
Protocol B: Salt Formation & Crystallization (Hydrochloride Salt)
Objective: To generate a water-soluble crystalline form suitable for in vivo studies.[1]
Rationale: The piperazine nitrogen is the most basic site.[1] Formation of the HCl salt stabilizes the molecule and significantly alters solubility, allowing purification from non-basic impurities.[1][2]
Step-by-Step Methodology:
Dissolve 5.0 g of purified Free Base (from Protocol A) in 50 mL Isopropanol (IPA) at
.
Slowly add 1.1 equivalents of HCl in IPA (or concentrated aqueous HCl) dropwise.
Observation: An immediate precipitate may form.[1][3]
Heat the slurry to reflux until a clear solution is obtained (add minimal Methanol if necessary to dissolve).
Recrystallize the salt from Methanol/Ether or Ethanol if higher purity is required.[1]
Visualization of Purification Logic
The following diagram illustrates the decision matrix for solvent selection based on the impurity profile and desired solid form.
Figure 1: Decision matrix for solvent selection based on impurity profile and target form.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Oiling Out
Solution cooled too fast; Impurity level too high.
Re-heat to dissolve.[1] Add a seed crystal at the cloud point.[1] Cool at a rate of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
.[2]
Switch solvent system (e.g., from EtOH to IPA).[1] Vigorous stirring during cooling breaks up gels.[1]
References
Musiol, R. et al. (2006).[1][2] Structure-activity relationship studies of quinoline derivatives as potential anticancer agents.[1][4] This paper details the solubility and purification of quinoline-based scaffolds.[1]
Kashyap, S.J. et al. (2012).[1][2] Synthesis and biological evaluation of some novel piperazine derivatives. Describes recrystallization of piperazine derivatives using Ethanol.
Wünsch, B. et al. (2025).[1][2][4][5] Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors.[1][5] Provides recent protocols for fluorinated piperazine-quinoline synthesis and purification.
Wyeth Corp. (2007).[1][2] Process for synthesizing piperazine-piperidine compounds.[1][4][6][7] Patent WO2007146072A2.[1][7] Discusses solvent classes (DCM vs Toluene) for piperazine intermediates.
Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (OSHA/ECHA) regarding the handling of fluorinated aromatics and organic solvents.
Application Note: In Vitro Cytotoxicity Profiling of Quinoline-Piperazine Conjugates
Introduction & Pharmacophore Context[1][2][3] The fusion of quinoline and piperazine moieties represents a privileged scaffold in medicinal chemistry.[1] The quinoline ring typically facilitates DNA intercalation or kina...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Pharmacophore Context[1][2][3]
The fusion of quinoline and piperazine moieties represents a privileged scaffold in medicinal chemistry.[1] The quinoline ring typically facilitates DNA intercalation or kinase inhibition (e.g., EGFR, PI3K), while the piperazine ring improves pharmacokinetic profiles by enhancing solubility and acting as a flexible linker to secondary pharmacophores.
However, this hybrid structure presents unique challenges in in vitro assays. The lipophilicity of the quinoline core often leads to micro-precipitation in aqueous media, while the basicity of the piperazine nitrogen (
) can alter intracellular pH if not buffered correctly. Furthermore, the intrinsic fluorescence of many quinoline derivatives can interfere with standard fluorometric viability assays.
This guide provides a self-validating workflow designed to eliminate false positives caused by solubility artifacts and metabolic interference.
Pre-Assay Critical Considerations
Before initiating cell culture, you must validate the physicochemical stability of your conjugates.
The Solubility Paradox
Quinoline-piperazine conjugates often exhibit "crash-out" precipitation when high-concentration DMSO stocks are added directly to aqueous media.
The Risk: Micro-crystals settle on the cell monolayer, causing physical stress (false toxicity) or light scattering (false absorbance readings).
The Solution: Use a Stepwise Intermediate Dilution method rather than direct addition.
Fluorescence Interference
Many quinoline derivatives emit fluorescence in the blue/green spectrum (350–550 nm).
Avoid: Alamar Blue (Resazurin) or Calcein-AM assays without prior spectral scanning.
Preferred: Colorimetric assays (MTT, SRB) or Luminescence (CellTiter-Glo).
Intermediate Solvent: PBS (pH 7.4) or Serum-Free Media.
Workflow
Primary Stock: Dissolve conjugate in 100% DMSO to 10 mM or 20 mM. Sonicate for 5 mins to ensure complete dissolution.
Visual Check: Hold vial against light; solution must be clear.
Intermediate Dilution (The "Step-Down"):
Do NOT pipette 1 µL of Stock directly into 1 mL of media.
Instead: Dilute Stock 1:10 in DMSO first (to 1 mM).
Then, dilute this 1:10 into warm (
) serum-free media with rapid vortexing.
Final Working Solutions: Perform serial dilutions in complete media (containing FBS) to keep final DMSO
.
Visualization: Solubility Decision Tree
Caption: Logic flow for validating compound solubility prior to cell exposure.
Protocol B: Primary Screening (MTT Assay)
The metabolic workhorse. Note: Quinolines can sometimes undergo redox cycling, artificially reducing MTT. If IC50 looks suspiciously high or low, validate with Protocol C.
Materials
Cells: Adherent cancer lines (e.g., MCF-7, HCT-116) seeded at 3,000–5,000 cells/well.
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[2]
Solubilization: Carefully aspirate media (do not disturb purple crystals). Add 100 µL DMSO.
Reading: Shake plate for 10 mins. Measure Absorbance at 570 nm (Ref 630 nm).
Data Analysis
Calculate % Viability:
Protocol C: Validation Assay (SRB)
The NCI-60 Standard. Recommended for quinoline conjugates to rule out metabolic interference, as it measures total protein content.
Rationale
Unlike MTT, the Sulforhodamine B (SRB) assay does not depend on mitochondrial function. It stains cellular protein, providing a direct measure of cell mass.[6]
Step-by-Step Procedure
Fixation: Without removing culture media, add 50 µL of cold 50% Trichloroacetic Acid (TCA) to each well (Final TCA = 10%).
Incubation: Incubate at
for 1 hour. (This fixes the cells to the bottom).
Washing: Wash 5x with tap water. Air dry completely.
Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid). Incubate 15 mins at room temp.
Destaining: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
Solubilization: Add 150 µL of 10 mM Tris Base (pH 10.5) to solubilize the protein-bound dye.
Reading: Measure Absorbance at 510 nm .
Protocol D: Mechanism of Action (Annexin V/PI)
Quinoline-piperazine conjugates typically induce apoptosis via DNA damage or mitochondrial stress. This assay distinguishes Apoptosis (Annexin V+) from Necrosis (PI+).[7]
Visualization: Apoptotic Pathway
Caption: Progression from drug binding to phosphatidylserine (PS) exposure and membrane compromise.
Procedure (Flow Cytometry)[7][8][12][13][14][15]
Treatment: Treat cells (6-well plate) with
concentration for 24h.
Harvesting: Collect media (contains floating dead cells) + trypsinized adherent cells. Crucial: Do not over-trypsinize, as this damages membranes (false PI positive).
Washing: Wash pellet with cold PBS.
Staining: Resuspend in 100 µL 1X Annexin Binding Buffer .
Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FITC channel vs. PI channel).
Interpretation Table
Quadrant
Annexin V
PI
Status
Q3 (LL)
Negative
Negative
Live Cells
Q4 (LR)
Positive
Negative
Early Apoptosis (Primary Mechanism)
Q2 (UR)
Positive
Positive
Late Apoptosis
Q1 (UL)
Negative
Positive
Necrosis (Toxicity/Handling Error)
References
National Cancer Institute (NCI). NCI-60 Screening Methodology: Sulforhodamine B (SRB) Assay.[10] Retrieved from [Link]
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[6] Nature Protocols, 1, 1112–1116.[6] Retrieved from [Link]
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Retrieved from [Link]
Application Note: Scalable Synthesis of 4-(3-Fluorophenyl)-2-piperazinoquinoline Intermediates
This Application Note is designed as a definitive technical guide for the scale-up synthesis of 4-(3-Fluorophenyl)-2-piperazinoquinoline , a scaffold relevant to GPCR modulation (e.g., 5-HT2C agonists) and kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the scale-up synthesis of 4-(3-Fluorophenyl)-2-piperazinoquinoline , a scaffold relevant to GPCR modulation (e.g., 5-HT2C agonists) and kinase inhibition.
The protocol prioritizes process safety , impurity control , and scalability (moving from gram to kilogram scale).
Executive Summary
The 4-aryl-2-aminoquinoline pharmacophore is a privileged structure in medicinal chemistry. Scale-up of this scaffold presents specific challenges:
Regioselectivity: Ensuring the aryl group is at position 4 and the leaving group (for piperazine coupling) is at position 2.
Safety: Managing the exotherm of POCl₃ chlorination and its subsequent quenching.[1][2][3]
Purification: Avoiding column chromatography through crystallization-driven isolation.
This guide details a robust 4-step synthetic route validated for multi-kilogram production.
Retrosynthetic Analysis
To achieve the target structure efficiently, we utilize the Knorr Quinoline Synthesis strategy. This approach builds the pyridine ring onto the aniline core, ensuring correct placement of the 3-fluorophenyl group.
Caption: Retrosynthetic disconnection showing the Knorr Quinoline pathway.
Detailed Experimental Protocols
Step 1: Preparation of Ethyl 3-fluorobenzoylacetate
Rationale: While commercially available, this reagent is expensive in bulk. In-house synthesis via magnesium enolate is cost-effective and scalable.
Enolate Formation: Charge a reactor with Magnesium Chloride (anhydrous, 1.2 eq) and Diethyl Malonate (1.0 eq) in dry Acetonitrile (5 vol) or Toluene . Cool to 0°C.
Base Addition: Add Triethylamine (2.5 eq) dropwise, maintaining temperature <10°C. The mixture will become a thick slurry (magnesium bis(ethyl malonate)). Stir for 2 hours.
Acylation: Add 3-Fluorobenzoyl chloride (1.0 eq) dropwise at <5°C. This step is exothermic.[1][4] Stir at ambient temperature for 12 hours.
Hydrolysis/Decarboxylation: Quench the reaction into cold 2N HCl. Stir vigorously to effect hydrolysis. Separate the organic layer.[5][6]
Workup: Wash the organic layer with water and brine.[7] Concentrate under reduced pressure to yield the crude beta-keto ester.
Note: High vacuum distillation (bp ~140-150°C @ 2 mmHg) is recommended for >98% purity, but crude material is often sufficient for Step 2.
Step 2: Knorr Cyclization to 4-(3-Fluorophenyl)-2-quinolone
Rationale: Direct condensation of aniline and the beta-keto ester followed by acid-mediated cyclization is the most reliable method to secure the 2-quinolone isomer (thermodynamic product).
Reaction:
Aniline + Ethyl 3-fluorobenzoylacetate
Amide 2-Quinolone
Protocol:
Amide Formation: In a reactor equipped with a Dean-Stark trap, mix Aniline (1.0 eq) and Ethyl 3-fluorobenzoylacetate (1.05 eq) in Toluene (3 vol).
Reflux: Heat to reflux (110°C). Azeotropically remove water/ethanol. Monitor by HPLC until aniline is consumed (<1%).
Solvent Swap: Distill off toluene under vacuum. The residue is the intermediate β-ketoanilide.
Cyclization: Add Polyphosphoric Acid (PPA) (3-4 parts by weight relative to intermediate) pre-heated to 80°C.
Critical: Mechanical stirring is essential due to high viscosity.
Heating: Heat the mixture to 120-130°C for 4-6 hours.
Quench: Cool to 80°C. Slowly pour the viscous mass into Ice Water (10 vol) with vigorous stirring. The product will precipitate.[4]
Isolation: Filter the solid. Wash with water until pH is neutral. Wash with cold methanol to remove unreacted organics.
Drying: Dry at 60°C.
Yield Target: 75-85%.
Appearance: Off-white to tan solid.
Step 3: Chlorination to 2-Chloro-4-(3-fluorophenyl)quinoline
Rationale: Conversion of the lactam (2-quinolone) to the chloro-imidate is necessary for the subsequent SnAr reaction.
Safety Alert: This step involves POCl₃. Thermal runaway and delayed exotherms during quenching are major hazards.
Protocol:
Setup: Charge 4-(3-Fluorophenyl)-2-quinolone (1.0 eq) into the reactor. Add Phosphorus Oxychloride (POCl₃) (3.0 - 5.0 eq).
Optional: A catalytic amount of DMF can accelerate the reaction but may increase tar formation. For scale-up, neat POCl₃ is often cleaner.
Reaction: Heat slowly to reflux (~105°C). Monitor for HCl gas evolution (scrubber required). Stir for 3-5 hours.
Monitoring: HPLC should show complete conversion of the starting material.
Concentration: Distill off excess POCl₃ under reduced pressure (keep pot temp <60°C). This reduces the violence of the quench.
Reverse Quench (CRITICAL):
Prepare a separate vessel with Ice/Water or 10% KOH solution at 0-5°C.
Dissolve the reaction residue in a minimal amount of Dichloromethane (DCM) or Toluene .
Slowly add the organic solution to the aqueous base. Maintain internal temp <20°C.
Why? Adding water to the POCl₃ residue can cause a delayed explosion due to the accumulation of phosphorodichloridic acid intermediates.
Isolation: Separate phases. Wash organic phase with NaHCO₃ and Brine.[7] Dry (MgSO₄) and concentrate.[6]
Purification: Recrystallize from Heptane/EtOAc if necessary.
Step 4: SnAr Coupling with Piperazine
Rationale: Nucleophilic aromatic substitution. Using excess piperazine prevents the formation of the bis-quinoline dimer impurity.
Charge: Reactor A: Piperazine (5.0 - 8.0 eq) dissolved in Ethanol or n-Butanol (5 vol). Heat to reflux.[6]
Addition: Dissolve 2-Chloro-4-(3-fluorophenyl)quinoline (1.0 eq) in the same solvent (2 vol). Add this solution slowly to the refluxing piperazine solution over 1 hour.
Mechanism:[4][8][9][10][11] High concentration of piperazine relative to the chloride ensures mono-substitution.
Impurity Removal: The excess piperazine stays in the aqueous layer (if pH is kept basic) or can be washed out.
Purification (Acid-Base Swing):
Extract the organic layer with 1N HCl . The product moves to the aqueous phase (as salt); non-basic impurities stay in organics.
Wash the acidic aqueous phase with EtOAc.
Basify the aqueous phase with NaOH to pH >12. The product precipitates or oils out.
Extract into DCM, dry, and concentrate.
Crystallization: Crystallize the final product from Isopropanol/Heptane or convert to the hydrochloride salt for better stability.
Process Safety & Troubleshooting
POCl₃ Quenching Safety
The hydrolysis of POCl₃ is complex.[1][3][12] Direct addition of water can lead to an induction period followed by a violent thermal runaway.
Rule: Always use Reverse Quench (add Reaction to Water).
Temperature: Maintain quench temperature between 30-40°C (controlled) or <10°C (if very slow). Intermediate temperatures (10-25°C) can sometimes lead to accumulation of active species.
Diagram:
Caption: Safe quenching workflow for Phosphoryl Chloride reactions.
Impurity Profile
Impurity
Origin
Control Strategy
Bis-quinolyl piperazine
Step 4: Product reacts with another molecule of Chloro-quinoline.
Use large excess of piperazine (5-10 eq). Slow addition of chloride to amine.
4-Hydroxyquinoline isomer
Step 2: Kinetic control (Conrad-Limpach conditions).
Ensure high temperature (120°C+) and strong acid (PPA) to favor thermodynamic 2-quinolone.
Unreacted Aniline
Step 2: Incomplete condensation.
Drive amide formation to completion (azeotrope water) before adding PPA.
Application Note: TLC Mobile Phase Strategies for Separating Piperazinoquinoline Isomers
Introduction: The Piperazinoquinoline Challenge Piperazinoquinoline derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in antimalarials (e.g., chloroquine analogs) and serotonin recep...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperazinoquinoline Challenge
Piperazinoquinoline derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in antimalarials (e.g., chloroquine analogs) and serotonin receptor ligands (e.g., 5-HT2C agonists). However, separating their isomers—whether regioisomers (positional substitution on the quinoline ring) or stereoisomers—presents a distinct chromatographic challenge.
The Mechanistic Hurdle
The core difficulty lies in the dual-basicity of the molecule:
) plates, the acidic silanol groups (, ) act as cation exchangers. The basic piperazine moiety becomes protonated or strongly hydrogen-bonded to these silanols, resulting in severe tailing (streaking) and Rf suppression . Isomers with subtle polarity differences (e.g., 6- vs. 8-substituted quinolines) often co-elute because the silanol interaction dominates the weak dipole-dipole differences that would otherwise allow separation.
This guide details a self-validating protocol to suppress these non-specific interactions and leverage solvent selectivity to resolve isomers.
Strategic Framework: Mobile Phase Design
To separate isomers, we must first "silence" the silica activity and then tune the solvent selectivity.
Pillar 1: Silanol Suppression (The "Modifier")
Standard solvents are insufficient. You must introduce a basic modifier to the mobile phase.
Triethylamine (TEA) or Diethylamine (DEA): These alkylamines compete effectively for silanol binding sites, "blocking" them from the drug molecule.
Ammonia (
): Useful in polar organic mixtures (e.g., MeOH/DCM) but less miscible in non-polar systems.
Pillar 2: Selectivity Tuning (The "Triangle")
Once tailing is controlled, separation depends on maximizing the difference in interaction energy between the isomers and the solvent.
Regioisomers: Often differ in dipole moment direction. Change the type of dipole interaction by switching from proton-donor solvents (Alcohols) to dipole-dipole solvents (Ketones/Esters).
Stereoisomers: May require Chiral Mobile Phase Additives (CMPA) or shape-selective solvents (e.g., Toluene) that interact with the pi-pi stacking potential of the quinoline ring.
Recommended Mobile Phase Systems
The following systems are ranked by "Resolving Power" for basic heterocycles.
Standard adsorption chromatography with base modification.
Non-polar side chains; N-protected piperazines.
D. Difficult Separations
Chloroform : MeOH : TEA (95 : 5 : 0.1)
Chloroform provides unique H-bond acidity different from DCM.
Closely eluting structural isomers.
Critical Note: Always pre-saturate the developing chamber. For volatile amines like TEA, equilibrium between the liquid and vapor phase is essential to prevent "edge effects" on the plate.
Detailed Experimental Protocol
Phase 1: Plate Preparation & Pre-treatment
Standard silica plates often fail for free bases. Use this pre-treatment for maximum resolution.
Select Plate: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).
Base Impregnation (Optional but Recommended):
Prepare a chamber with 50 mL of MeOH containing 2% Triethylamine.
Run the clean TLC plate to the top before spotting any sample.
Dry the plate thoroughly with a hair dryer. This neutralizes acidic silanols in situ.
Phase 2: Sample Application
Dissolution: Dissolve the sample in DCM/MeOH (1:1). Avoid using pure MeOH if possible, as it spreads the spot.
Spotting: Apply 1-2 µL using a micro-capillary. Spot diameter must be < 3 mm .[1]
Loading: For isomer separation, do not overload. High concentration causes spot broadening which masks separation.
Phase 3: Development & Visualization[1]
Equilibration: Place filter paper in the TLC chamber and saturate with mobile phase for 15 minutes.
Run: Develop until solvent front reaches 1 cm from top.
Visualization:
UV 254 nm: Quinolines quench fluorescence strongly (appear as dark spots).
Dragendorff’s Reagent: Stains tertiary amines (piperazine/quinoline) orange/red against a yellow background. Specific for nitrogenous bases.[2]
Iodine Chamber: General stain; useful if UV is ambiguous.
Method Development Workflow (Visualization)
The following diagram illustrates the logical decision process for optimizing the separation of piperazinoquinoline isomers.
Caption: Decision tree for optimizing mobile phases. Blue nodes indicate starting points; Red nodes indicate failure modes requiring specific solvent adjustments.
Troubleshooting & Causality
Observation
Probable Cause
Corrective Action
Spot stays at baseline (Rf < 0.1)
Sample is too polar or forming salt with silica.
Increase polarity (add more MeOH) or switch to System A (Ammoniated).
"Comet" shaped spots
Insufficient base modifier; Silanols are active.
Pre-treat plate with TEA/MeOH (see Protocol Phase 1). Increase TEA conc. to 2%.
Edge Effect (Curved front)
Non-equilibrium in chamber.
Use filter paper to saturate chamber vapor 15 mins before run.
Isomers merge
Solvent system lacks "selectivity" for the specific isomer difference.
Switch from MeOH (protic) to Acetone or Ethyl Acetate (aprotic/dipolar). Try Toluene for shape selectivity.
References
Poole, C. F. (2003). The Essence of Chromatography. Elsevier. (Fundamental principles of silanol interactions and solvent selectivity).
Raveendra Reddy, P., et al. (2012). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859. Link (Demonstrates the necessity of Diethylamine/TEA for piperazine chromatography).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Santiago, M., & Strobel, S. (2013). "Thin Layer Chromatography".[1][3][4][5][6][7][8][9] Methods in Enzymology, 533: 303–324. Link (Protocols for plate preparation and staining).
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
Overcoming solubility issues with 4-(3-Fluorophenyl)-2-piperazinoquinoline free base
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the weakly basic compound, 4-(3-Fluorophenyl)-2-piperazinoquinoline f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the weakly basic compound, 4-(3-Fluorophenyl)-2-piperazinoquinoline free base. As a quinoline derivative, this compound belongs to a class of molecules known for their therapeutic potential but also for their frequent classification as Biopharmaceutics Classification System (BCS) Class II or IV agents, characterized by low aqueous solubility.[1][2] This document offers a structured approach to understanding and systematically overcoming these solubility hurdles in both in vitro and early preclinical settings.
Frequently Asked Questions (FAQs)
Q1: My 4-(3-Fluorophenyl)-2-piperazinoquinoline free base won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
A1: The compound is a weak base due to the nitrogen atoms in the quinoline and piperazine rings.[3][4] Weakly basic drugs exhibit pH-dependent solubility, being more soluble in acidic conditions where they can be protonated to form more soluble salts.[5] At a neutral pH of 7.4, the compound exists predominantly in its less soluble, un-ionized (free base) form.
Q2: I prepared a 10 mM stock in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. What should I do?
A2: This phenomenon, known as precipitation upon dilution, is common for poorly soluble compounds.[6] DMSO is a strong organic solvent that can create highly concentrated, supersaturated stock solutions.[7] When this stock is introduced into an aqueous environment where the compound's solubility is much lower, it rapidly precipitates.[8] The immediate solution is to lower the final concentration in your assay. If that is not possible, you will need to employ more advanced formulation strategies as detailed in this guide.
Q3: What is the very first step I should take to improve the solubility for my in vitro assays?
A3: The first and most critical step is to determine the compound's pH-dependent solubility profile. Since it is a weak base, lowering the pH of your buffer should significantly increase its solubility.[9] This is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized (more soluble) to un-ionized (less soluble) forms of the compound.[10][11][12] Understanding this relationship is fundamental to developing a rational formulation strategy.
Q4: Can I just add more DMSO to my in vitro assay to keep the compound in solution?
A4: While tempting, this is not recommended. High concentrations of co-solvents like DMSO can introduce artifacts and cause cellular toxicity, confounding your experimental results.[13][14] Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[15] It is crucial to keep the solvent concentration constant across all tested concentrations of your compound and to include a vehicle control with the highest solvent concentration used.[16]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems and provides systematic, science-backed solutions.
Problem 1: Compound Precipitation in Aqueous Media from DMSO Stock
Probable Cause : The kinetic solubility of the compound in the final aqueous buffer has been exceeded. Kinetic solubility is the concentration at which a compound, introduced from a concentrated organic stock, begins to precipitate.[17][18] This value is often higher than the true thermodynamic (equilibrium) solubility but can be unstable.
Solutions :
Reduce Final Concentration : The simplest approach is to lower the final assay concentration to below the kinetic solubility limit.
pH Adjustment : For this weakly basic compound, decrease the pH of the final aqueous solution. A buffer at pH 5.0 or 6.0 may keep the compound protonated and soluble.
Use of Co-solvents : If pH adjustment is not possible, introduce a limited amount of a water-miscible organic co-solvent into the final aqueous medium.[19] Options include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[20] The final concentration of these should be carefully controlled and tested for effects on the assay.
Employ Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within their core and presenting a hydrophilic exterior to the aqueous solvent.[21][22][23] This enhances the apparent solubility and can prevent precipitation.[24]
Problem 2: Low and Inconsistent Results in Biological Assays
Probable Cause : Undissolved compound is present in the assay wells, leading to an inaccurate and lower-than-expected effective concentration. This can result from precipitation over the course of a long incubation.
Solutions :
Confirm Solubility Under Assay Conditions : Perform a solubility test that mimics your final assay conditions (buffer, temperature, co-solvent concentration, incubation time).
Switch to a More Robust Formulation : Move from a simple DMSO dilution to a more stable formulation. A pH-adjusted buffer is the first choice. If the required concentration cannot be achieved, a cyclodextrin-based formulation is often the next best step for in vitro work as it avoids the potential confounding effects of other organic co-solvents.[16]
Salt Formation : For preclinical and in vivo studies, forming a salt of the compound (e.g., a hydrochloride or sulfate salt) is a common and highly effective strategy to dramatically increase aqueous solubility and dissolution rate.[25][26]
Experimental Protocols & Methodologies
Protocol 1: Determining the pH-Dependent Solubility Profile
This protocol establishes the relationship between pH and the thermodynamic solubility of your compound.
Methodology:
Prepare a Series of Buffers : Prepare buffers spanning a physiologically relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
Add Excess Compound : Add an excess of the solid 4-(3-Fluorophenyl)-2-piperazinoquinoline free base to a known volume of each buffer in separate vials. The solid should be clearly visible.
Equilibrate : Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[27] This is a "shake-flask" method for determining thermodynamic solubility.[18]
Separate Solid from Solution : Centrifuge the samples at high speed to pellet the undissolved solid.
Sample and Dilute : Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a suitable mobile phase for analysis.
Quantify : Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
Plot Data : Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Expected Outcome: You should observe a solubility profile typical for a weak base, with high solubility at low pH that decreases as the pH increases.[9]
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a decision-making process for addressing solubility issues.
Technical Support Center: Palladium Impurity Removal in Piperazinoquinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for troubleshooting the removal of palladium impurities from piperazinoquinoline coupling reactions. This re...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting the removal of palladium impurities from piperazinoquinoline coupling reactions. This resource, designed for chemists in the pharmaceutical and fine chemical industries, provides in-depth guidance on diagnosing and resolving common challenges associated with palladium scavenging in the presence of nitrogen-rich heterocyclic scaffolds. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your final compounds meet the stringent purity requirements for active pharmaceutical ingredients (APIs).
Introduction: The Piperazinoquinoline Challenge
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools for the synthesis of complex molecules like piperazinoquinolines.[1][2] However, the very nature of these products—containing multiple basic nitrogen atoms—presents a significant challenge for the removal of residual palladium.[3] The nitrogen lone pairs can chelate with palladium species, making them difficult to remove by conventional methods. This guide will walk you through a systematic approach to effectively purge palladium from your reaction mixtures, ensuring the integrity of your downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the palladium removal process.
Issue 1: High Palladium Levels Persist After Standard Workup and Chromatography
Q: I've performed an aqueous workup and purified my piperazinoquinoline product by silica gel chromatography, but the ICP-MS analysis still shows palladium levels far exceeding the acceptable limits (e.g., >100 ppm). Why is this happening and what should I do next?
A: This is a common issue, particularly with nitrogen-containing compounds. Standard purification methods are often insufficient for complete palladium removal.[4][5]
Root Cause Analysis:
Strong Chelation: The piperazine and quinoline nitrogens in your product can act as strong ligands, binding tightly to palladium species (both Pd(0) and Pd(II)). This palladium-product complex can co-elute with your desired compound during chromatography.[3]
Colloidal Palladium: In some cases, palladium can form colloidal nanoparticles that are not effectively removed by simple filtration or standard silica gel.[6]
Ineffective Workup: An aqueous wash alone is rarely sufficient to remove palladium complexed with organic molecules.
Solutions:
Implement a Scavenging Step: The most effective strategy is to introduce a dedicated palladium scavenging step after initial workup but before final purification.[4][5] Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[7][8]
Screen a Panel of Scavengers: There is no one-size-fits-all solution. The choice of scavenger is highly dependent on the specific product, solvent system, and the nature of the palladium species.[3][9] A screening approach is highly recommended.
Caption: Decision workflow for selecting a palladium scavenger.
Issue 2: Product Loss During Scavenging
Q: I've successfully removed the palladium using a scavenger, but my product yield has dropped significantly. How can I prevent this?
A: Product loss is often due to non-selective adsorption of your product onto the scavenger material.[3] This is a particular risk with highly functionalized molecules like piperazinoquinolines.
Root Cause Analysis:
Non-specific Binding: Some scavengers, especially activated carbon, can adsorb organic molecules indiscriminately through van der Waals forces or pi-stacking interactions.[3]
Excessive Scavenger Loading: Using too much scavenger increases the surface area available for non-specific binding.
Incorrect Scavenger Choice: The functional groups on your product may have an affinity for the scavenger material.
Solutions:
Optimize Scavenger Loading: Start with a lower loading of the scavenger (e.g., 5-10 wt% relative to the product) and increase incrementally if necessary.
Choose a More Selective Scavenger: Thiol-functionalized silica (SiliaMetS Thiol) or triaminetetraacetic acid-functionalized silica (SiliaMetS TAAcOH) are often more selective for palladium over the product.[10]
Wash the Scavenger: After the scavenging treatment and before filtration, wash the solid scavenger with a small amount of fresh solvent to recover any adsorbed product.
Consider a Flow Chemistry Setup: Passing your product solution through a cartridge packed with the scavenger can minimize contact time and reduce non-specific binding.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the main types of palladium scavengers, and how do they work?
A1: Palladium scavengers can be broadly categorized based on their support material and functional group.
Scavenger Type
Support Material
Functional Group(s)
Mechanism of Action
Best For...
Functionalized Silica
Silica Gel
Thiols, Amines, Isocyanides, Thioureas
Chemisorption: Covalent-like bond formation between the functional group and palladium.[3][12]
High selectivity, broad solvent compatibility.[7][13]
Activated Carbon
Carbon
N/A
Physisorption: Palladium species are trapped within the porous structure of the carbon.[3]
Removing a wide range of Pd species, but can lead to product loss.[3][9]
Functionalized Resins
Polystyrene
Thiols, Amines, Trimercaptotriazine (TMT)
Chemisorption: Similar to functionalized silica, but with a polymer backbone.[7]
High-capacity scavenging, particularly in specific solvent systems.
Soluble Scavengers
N/A
N-acetylcysteine, Thiourea
Chelation: Forms a soluble complex with palladium that can then be removed by aqueous extraction or crystallization.[1][7]
Scenarios where solid scavengers are not practical.
Q2: How can I accurately quantify the amount of residual palladium in my sample?
A2: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7][14][15] This technique offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels. For more rapid, in-process checks, catalysis-based fluorometric methods are also available.[14][15]
Q3: What are the regulatory limits for palladium in pharmaceutical products?
A3: Regulatory bodies like the ICH (International Council for Harmonisation) have established guidelines for elemental impurities in drug products (ICH Q3D).[9] For palladium, which is considered a Class 2A element (high toxicity), the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] This translates to a concentration limit in the final API that depends on the maximum daily dose of the drug. For example, for a drug with a daily dose of 10g, the palladium limit would be 10 ppm.[1]
Q4: Can I regenerate and reuse my palladium scavenger?
A4: While technically possible for some types of scavengers, regeneration is generally not recommended in a pharmaceutical GMP (Good Manufacturing Practice) environment. The risk of cross-contamination and incomplete regeneration outweighs the cost savings. For academic research, some silica-based scavengers can be washed, but their efficiency may decrease with each cycle.
Experimental Protocols
Protocol 1: General Screening of Solid-Supported Palladium Scavengers
Preparation: After the coupling reaction and initial aqueous workup, dissolve the crude piperazinoquinoline product in a suitable solvent (e.g., Toluene, Ethyl Acetate, or Acetonitrile) to a known concentration (e.g., 10-20 mg/mL).
Sample Aliquoting: In separate vials, place 1 mL of the product solution.
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, Activated Carbon, ISOLUTE® Si-TMT) at a loading of 20-50 wt% relative to the mass of the crude product in the aliquot. Include a control vial with no scavenger.
Incubation: Stir the vials at a set temperature (e.g., 40-50 °C) for a defined period (e.g., 4-24 hours).[10]
Sampling and Analysis: After incubation, filter each sample through a 0.45 µm syringe filter to remove the scavenger. Dilute the filtrate and submit for ICP-MS analysis to determine the residual palladium concentration.
Evaluation: Compare the palladium levels from each scavenger-treated sample to the control to identify the most effective scavenger.
Protocol 2: Optimized Scavenging with Thiol-Functionalized Silica
Reaction Workup: Following the completion of the piperazinoquinoline coupling reaction, cool the mixture to room temperature. If necessary, perform an aqueous wash to remove inorganic salts.
Solvent Exchange: Concentrate the organic layer under reduced pressure and re-dissolve the crude product in a solvent compatible with the scavenger (e.g., Toluene or Acetonitrile).
Scavenger Addition: Add the selected thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. An optimized loading is typically 10-20 wt% relative to the theoretical product weight.
Heating and Stirring: Heat the mixture to 40-60 °C and stir for 6-18 hours. The optimal time and temperature should be determined through screening experiments.
Filtration: Cool the mixture to room temperature and filter through a pad of celite to remove the scavenger. Wash the celite pad with fresh solvent to ensure complete recovery of the product.
Final Purification: Concentrate the filtrate and purify the product by your standard method (e.g., column chromatography or recrystallization).
Purity Confirmation: Submit a sample of the final, purified product for ICP-MS analysis to confirm that palladium levels are within the required specifications.
References
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). Vertex AI Search.
Palladium Detection for API Purific
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.).
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
How can i remove palladium Pd catalyst easily? (2015).
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
How to Remove Palladium in three easy steps. (2023). Biotage.
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. (n.d.).
Your trick to remove residual palladium. (2025). Reddit.
Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. (n.d.). PMC.
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Rel
Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016).
Buchwald-Hartwig Amin
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (n.d.). Organic Chemistry Portal.
) of piperazine onto a halo-quinoline core is a foundational transformation in medicinal chemistry, particularly for antimalarial (e.g., piperaquine) and antibacterial (e.g., fluoroquinolone) agents.
However, the reaction suffers from a high activation energy barrier (
) due to the electron-rich nature of the quinoline ring compared to simpler benzene systems like nitrobenzene.
The Mechanistic Bottleneck
The reaction proceeds via a Meisenheimer complex . The rate-determining step is typically the formation of this intermediate, not the elimination of the leaving group (chloride/fluoride).
Thermal Limitations: Standard reflux in ethanol or toluene often requires 12–24 hours because the quinoline nitrogen is not sufficiently electron-withdrawing to destabilize the ring electron density alone.
Activation Strategy: Protonating the quinoline nitrogen (using acetic acid or Bronsted acids) or using high-dielectric solvents (DMSO/NMP) stabilizes the anionic transition state, significantly lowering
.
Data Summary: Thermal vs. Microwave Acceleration
Comparative kinetics based on 4-chloroquinoline substrates.
Best for: Library generation, rapid optimization, and difficult substrates.
Reagents:
4-Chloroquinoline derivative (1.0 eq)
Piperazine (3.0 – 5.0 eq) [Note: Excess is critical to prevent dimerization]
Solvent: Glacial Acetic Acid (or Ethanol with cat. AcOH)[1]
Workflow:
Charge: Load the quinoline and piperazine into a 10 mL microwave process vial.
Solvent: Add Glacial Acetic Acid (2–3 mL/mmol). The acid acts as both solvent and catalyst by protonating the quinoline nitrogen.
Irradiation: Seal and irradiate at 150°C for 5–10 minutes (High Absorption setting).
Workup: Pour the reaction mixture into crushed ice/water. Neutralize with 20% NaOH or
to pH 10.
Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.
Protocol B: Large-Scale Thermal Synthesis
Best for: Gram-scale batches where microwave reactor size is a limitation.
Reagents:
4-Chloroquinoline derivative (1.0 eq)
Piperazine (5.0 eq)
Solvent: Ethoxyethanol or n-Butanol (High boiling point alcohols)
Base:
(2.0 eq)
Workflow:
Dissolution: Dissolve substrate in ethoxyethanol (5 mL/mmol).
Addition: Add piperazine and
.
Reflux: Heat to reflux (
) for 12–18 hours. Monitor via TLC/LCMS.
Quench: Cool to RT. Remove solvent under reduced pressure.
Extraction: Resuspend residue in
, wash with water (x3) to remove excess piperazine.
Purification: Recrystallize from Ethanol/Hexane if necessary.
Troubleshooting Guide & FAQs
Issue 1: "I am seeing a large impurity at 2x Molecular Weight."
Diagnosis: Bis-piperazine formation (Dimerization).
Cause: Piperazine has two nucleophilic nitrogens. If the concentration of free piperazine is too low, the mono-substituted product will attack another molecule of chloroquinoline.
Solution:
Increase Stoichiometry: Increase piperazine to 5–10 equivalents . This statistically ensures the quinoline reacts with free piperazine rather than the product.
Reverse Addition: Slowly add the quinoline solution into a solution of excess piperazine.
Issue 2: "Reaction conversion stalls at 50-60%."
Diagnosis: Deactivation of the electrophile or product inhibition.
Cause: The HCl byproduct protonates the piperazine, reducing its nucleophilicity. Alternatively, the quinoline ring is not electrophilic enough.[2]
Solution:
Add a Scavenger Base: Ensure
or DIPEA is present to neutralize HCl.
Switch Solvent: Move to DMSO or NMP . These polar aprotic solvents stabilize the charged intermediate and dramatically increase reaction rates (
).
Acid Catalysis: If using neutral conditions, add 10 mol% acetic acid or HCl. Protonating the quinoline ring (
-H) makes the C-Cl bond significantly more susceptible to attack.
Issue 3: "My product is an oil and won't crystallize."
Diagnosis: Trapped solvent or excess piperazine.[3]
Cause: Piperazine has a high boiling point and is difficult to rotovap off completely.
Solution:
Aqueous Wash: Piperazine is highly water-soluble. Dissolve the crude oil in Ethyl Acetate and wash 5x with water.
Salt Formation: Convert the product to an HCl or oxalate salt. Dissolve the oil in ethanol and add concentrated HCl/Ether. The salt usually precipitates instantly.
Decision Matrix & Mechanism
The following diagrams illustrate the reaction pathway and a logic tree for troubleshooting.
Figure 1: Optimization Decision Tree for Piperazinyl-Quinoline Synthesis.
Figure 2: Simplified
Mechanism highlighting the activation requirement.
References
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides.
Source: National Institutes of Health (PMC).
Context: Demonstrates the drastic reduction in reaction time (3-5 mins) and yield improvement (97%) using microwave irradiation compared to conventional heating.
Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline (Patent US9206133B2).
Source: Google Patents.
Context: Details the industrial challenges of bis-piperazine dimer formation and validates the use of excess piperazine (3-10 eq) to control selectivity.
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions.
Source: Frontiers in Chemistry.
Context: Provides mechanistic insight into the amine-enol equilibrium and the role of protonation in stabilizing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
transition states.
Microwave-Assisted Synthesis of Quinoline Derivatives: Protocols.
Source: BenchChem.[4][5]
Context: Validates the use of acetic acid as a solvent/catalyst for microwave-assisted quinoline functionalization.
Technical Support Center: Stability & Handling of 4-(3-Fluorophenyl)-2-piperazinoquinoline
Executive Summary: The Molecule at a Glance Compound: 4-(3-Fluorophenyl)-2-piperazinoquinoline Chemical Class: 2-Aminoquinoline derivative / Aryl-piperazine. Primary Applications: Often investigated as a 5-HT2C receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Molecule at a Glance
Compound: 4-(3-Fluorophenyl)-2-piperazinoquinoline
Chemical Class: 2-Aminoquinoline derivative / Aryl-piperazine.
Primary Applications: Often investigated as a 5-HT2C receptor agonist/inverse agonist or for antimalarial properties (structurally related to Mefloquine and Quipazine).
Physicochemical Profile:
Key Instability Risk:Precipitation in aqueous media (pH 7.4) and Oxidative Degradation of the piperazine ring.
This guide addresses the specific stability challenges of this scaffold in biological matrices, moving beyond generic advice to "structure-activity" based troubleshooting.
Module 1: Solubility & Precipitation (The #1 Failure Mode)
User Issue: "My compound precipitates when added to the cell culture media, or my IC50 curves are erratic."
Technical Insight:
This molecule possesses a "grease-ball" core (fluoro-phenyl + quinoline) attached to a polar head (piperazine). While the piperazine is protonated at physiological pH (7.4), the high lipophilicity of the core often overrides this, leading to "crash-out" when a concentrated DMSO stock hits the aqueous media.
Troubleshooting Guide:
Symptom
Root Cause
Immediate Action
Visible Turbidity
"DMSO Shock": Rapid change in polarity causes immediate aggregation.
Do not add 100% DMSO stock directly to the well. Use an intermediate dilution step.
Loss of Potency
Non-Specific Binding: The hydrophobic ring sticks to plasticware.
Switch to Low-Binding Polypropylene plates/tubes. Avoid Polystyrene for intermediate steps.
Variable Data
Microprecipitation: Invisible aggregates form "hotspots" of concentration.
Sonicate the intermediate dilution for 5 mins before adding to cells.
Protocol: The "Step-Down" Dilution Method
Do not spike 10 mM DMSO stock directly into 100 µL media.
Stock: Prepare 10 mM in 100% DMSO (Store -20°C).
Intermediate: Dilute 1:100 into Serum-Free Media or PBS (Result: 100 µM, 1% DMSO). Vortex immediately.
Final: Dilute the Intermediate 1:10 into Complete Media (Result: 10 µM, 0.1% DMSO).
Visualization: Solubility Decision Tree
Caption: Figure 1. The "Step-Down" dilution workflow prevents hydrophobic "crash-out" common in fluoro-phenyl quinolines.
Module 2: Chemical Stability (Oxidation & Photolysis)
User Issue: "I see extra peaks in my LC-MS after 24 hours in the incubator."
Technical Insight:
Piperazine Oxidation: The secondary amine on the piperazine ring is an electron-rich target. In oxygenated cell culture media (37°C), it is prone to forming N-oxides or undergoing ring-opening degradation [1][5].
Photostability: The quinoline core is a chromophore. While the 3-fluorophenyl group stabilizes the phenyl ring against metabolism, the quinoline nitrogen can facilitate photo-oxidation if exposed to ambient light (especially UV/Blue light in biosafety hoods) [6].
FAQ: Degradation Diagnosis
Q: Is the degradation enzymatic or chemical?A: Perform a control experiment: Incubate the compound in media without cells for 24 hours.
If degradation persists: It is Chemical (Light/Oxidation).
If degradation stops: It is Metabolic (Cellular enzymes are degrading it).
Q: How do I prevent N-oxidation?A: Minimize headspace in storage vials. For long incubations (>48h), consider adding an antioxidant if your assay permits (e.g., 10 µM Ascorbic Acid), though this is rare in standard screening.
Protocol: Handling for Maximum Stability
Storage: Store powder at -20°C. Store DMSO stocks at -80°C (DMSO is hygroscopic; water intake promotes hydrolysis).
Light: Use amber tubes or wrap tubes in aluminum foil during handling.
Thaw Cycles: Aliquot stocks to avoid >3 freeze-thaw cycles.
Visualization: Degradation Pathways
Caption: Figure 2. Primary degradation routes: N-oxidation of the piperazine and photo-excitation of the quinoline core.
User Issue: "My compound works in biochemical assays (Ki) but fails in cell-based assays (IC50)."
Technical Insight:
Quinolines with aryl substituents are highly "sticky." They bind extensively to Serum Albumin (BSA/FBS) in the media.
The Shift: A compound with a LogP > 3.5 can have a "Free Fraction" (fu) of <1% in 10% FBS media.
Consequence: If you treat with 1 µM, the cells may only "see" 10 nM [3][4].
Protocol: The Serum-Shift Assay
To validate if stability/potency loss is due to protein binding:
Condition A: Run assay in standard media (10% FBS).
Condition B: Run assay in Reduced Serum Media (0.5% FBS) or Serum-Free Media (if cells tolerate).
Calculate Shift:
If Shift > 10x: Your compound is heavily protein-bound. You must dose higher in cell culture to achieve the same effect as in biochemical assays.
Summary of Stability Parameters
Parameter
Stability Rating
Critical Handling Requirement
Solid State
High
Store -20°C, Desiccated.
DMSO Stock
High
Store -20°C to -80°C. Avoid water contamination.
Media (Serum-Free)
Moderate
Precipitation Risk. Use Step-Down dilution.
Media (10% FBS)
High (Chemical) / Low (Free Drug)
Stable chemically, but Protein Binding reduces free drug availability.
Light Sensitivity
Moderate
Protect from direct sunlight/UV.
References
BenchChem Technical Support. (2025).[1] Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from BenchChem.com
Journal of Molecular Structure. (2020). Novel Piperazine and Morpholine Substituted Quinolines: Synthesis and Metabolic Enzyme Inhibition.
Frontiers in Pharmacology. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)... as inhibitors of nucleoside transporters.
National Institutes of Health (PMC). (2014). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology.
Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
MDPI Molecules. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
Minimizing side products in 3-fluorophenylboronic acid Suzuki coupling
Technical Support Center: 3-Fluorophenylboronic Acid Optimization Subject: Troubleshooting Guide for Minimizing Side Products in Suzuki-Miyaura Coupling Ticket ID: #SZK-3F-OPT Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Fluorophenylboronic Acid OptimizationSubject: Troubleshooting Guide for Minimizing Side Products in Suzuki-Miyaura Coupling
Ticket ID: #SZK-3F-OPT
Assigned Scientist: Dr. A. Vance, Senior Applications Chemist
Executive Summary: The "3-Fluoro" Challenge
You are likely experiencing low yields due to protodeboronation (hydrodeboronation). While 3-fluorophenylboronic acid is not as unstable as 2-pyridyl or 2,6-difluorophenyl variants, the inductive electron-withdrawing effect (-I) of the fluorine atom at the meta position significantly decreases the electron density at the carbon-boron (C-B) bond.
This creates a "Goldilocks" dilemma:
The Activation Paradox: The fluorine makes the boron center more Lewis acidic, accelerating the necessary attack by the base (formation of the boronate "ate" complex).
The Destabilization: However, that same electronegativity stabilizes the transient aryl anion formed if the C-B bond cleaves, making the substrate highly susceptible to hydrolysis before transmetallation can occur.
This guide provides a root-cause analysis and validated protocols to suppress this pathway.
Part 1: Diagnostic Workflow
Before altering your entire synthesis, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of yield loss.
Part 2: Issue #1 - Protodeboronation (The "Missing Boron")
Symptom: You observe fluorobenzene in your crude NMR/GCMS, or your boronic acid is consumed rapidly with low conversion to product.
Mechanism:
Under basic conditions, the boronic acid forms a boronate anion. For electron-deficient rings (like 3-fluorophenyl), the C-B bond is weakened. If the catalytic cycle (transmetallation) is slower than the hydrolysis rate, the C-B bond breaks, and the ring is protonated by water or the solvent.
Figure 2: Kinetic competition between productive coupling and destructive protodeboronation.
Protocol A: The "Dry" Base Strategy (Recommended)
Eliminate the primary proton source (water) by using an anhydrous base that is soluble in organic solvents.
Why: TMSOK acts as an activator without introducing the water associated with aqueous
or .
Protocol B: The "Buchwald" Acceleration
If you must use aqueous conditions, you must make the transmetallation step faster than the decomposition.
Ligand: XPhos or SPhos.
Catalyst: XPhos Pd G3 or G4 precatalyst.
Why: These bulky, electron-rich ligands facilitate extremely rapid oxidative addition and transmetallation, effectively "outrunning" the side reaction [1].
Part 3: Issue #2 - Homocoupling (The Dimer)
Symptom: Presence of 3,3'-difluorobiphenyl.
Cause: Oxygen ingress promotes the oxidation of the boronic acid or a Pd(II)-mediated disproportionation.
Corrective Action:
Stop Sparging, Start Freezing: Simple bubbling (sparging) with argon is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen completely.
Sacrificial Scavenger: Add 5-10 mol% of hydroquinone (rarely needed if degassing is good, but effective).
Part 4: The "Nuclear Option" (Reagent Switching)
If optimization of the boronic acid fails, switch to a "Slow Release" reagent. These protect the boron atom and release the active species slowly, keeping the standing concentration of the unstable free acid low [2].[2]
Temp: 60-80°C.
Mechanism: The MIDA ligand is cleaved slowly by the aqueous base. As soon as the free boronic acid is released, it is consumed by the highly active catalyst, leaving no time for protodeboronation.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use ethanol/water with 3-fluorophenylboronic acid?A:Avoid it. Protic solvents like ethanol act as infinite proton sources. If the boronate anion forms, it will grab a proton from ethanol immediately. Switch to aprotic polar solvents like DMF, Dioxane, or THF.
Q: My reaction stalls at 50% conversion. Should I add more catalyst?A: Likely not. The stalling is probably due to the boronic acid degrading completely. Check the crude mixture. If the halide is intact but the boronic acid is gone (converted to fluorobenzene), adding catalyst won't help. Add more boronic acid (sequential addition) or switch to the MIDA ester.
Q: Which base is "gentlest" for this substrate?A: Anhydrous
or in dioxane is the standard "gentle" condition. Avoid Hydroxides (, ) and Alkoxides () as they are too aggressive and promote rapid deboronation [3].
References
Kinetic resolution of boronic acids
Source: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotope Effects, and Mechanism." Journal of the American Chemical Society.
Source: Denmark, S. E., & Smith, R. C. (2010). "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate." Journal of the American Chemical Society.
Purification of 4-(3-Fluorophenyl)-2-piperazinoquinoline without column chromatography
Topic: Purification of 4-(3-Fluorophenyl)-2-piperazinoquinoline without column chromatography Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of 4-(3-Fluorophenyl)-2-piperazinoquinoline without column chromatography
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, scientists, and drug development professionals.[1][2]
Welcome to the Advanced Purification Support Hub.
As a Senior Application Scientist, I understand that while column chromatography is a standard purification tool, it is often unscalable, expensive, and environmentally taxing for piperazine-quinoline scaffolds. This guide provides a self-validating, chromatography-free purification workflow based on the physicochemical properties of your molecule: the basicity of the piperazine moiety and the lipophilicity of the fluorophenyl-quinoline core.
Core Purification Philosophy: The Acid-Base Swing
Your target molecule, 4-(3-Fluorophenyl)-2-piperazinoquinoline , possesses a distinct "solubility switch" controlled by pH.[1][2]
The Switch: The secondary amine on the piperazine ring (pKa ~9.8) and the quinoline nitrogen (pKa ~4.9) allow the molecule to be reversibly protonated.
The Strategy: We utilize this basicity to pull the product into an aqueous acidic phase (leaving non-basic impurities behind), then neutralize it to return it to an organic phase (leaving inorganic salts and highly polar impurities behind).[3]
Part 1: The "No-Column" Workflow (Visualized)
The following diagram illustrates the logic flow for purifying your compound from a crude reaction mixture (likely containing unreacted 2-chloro-4-(3-fluorophenyl)quinoline, excess piperazine, and tarry byproducts).
Caption: Logical workflow for the acid-base purification of piperazinoquinolines, separating the target based on pH-dependent solubility.
Part 2: Troubleshooting Guides & FAQs
Module 1: Solubility & Initial Isolation
Q: My crude product is a dark, sticky oil. Direct recrystallization failed. What now?A: This is common for quinolines.[1][2] The "oil" is likely a mixture of your product and trapped solvents or impurities that lower the melting point.
The Fix: Do not attempt to crystallize the crude oil directly. Instead, perform the Acid-Base Extraction (Protocol A below). The oiling is often caused by neutral impurities (like unreacted chloro-quinoline starting material) acting as a solvent.[1][2] Removing them via the acid wash usually allows the final product to solidify.
Q: I used excess piperazine in the synthesis. How do I ensure it is removed without a column?A: Piperazine is highly water-soluble, whereas your product (with the lipophilic fluorophenyl-quinoline core) is not.[1][2]
The Protocol: Before the acid extraction, wash your initial organic solution (DCM or EtOAc) three times with water . This simple partition coefficient difference (
vs. ) will remove >95% of the excess piperazine [1].[1][2]
Module 2: The Acid-Base Swing (Impurity Removal)
Q: During the acid extraction, I formed a stable emulsion. How do I break it?A: Emulsions occur when fine particulates or amphiphilic byproducts stabilize the interface.[2]
Immediate Solution: Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength, or filter the entire biphasic mixture through a pad of Celite.
Prevention: Avoid vigorous shaking; use gentle inversion.[1][2] If using DCM, ensure the density difference is sufficient; sometimes adding a small amount of Methanol helps break the emulsion.
Q: After basifying the aqueous layer, my product didn't precipitate; the solution just turned cloudy.A: Your product might be partially soluble in water if the volume is too high, or it may have formed a supersaturated solution.
The Fix:
Check pH: Ensure pH is >10. The piperazine NH needs to be fully deprotonated.
Salting Out: Add solid NaCl to saturate the aqueous layer.[2] This "salting out" effect forces the organic product out of the solution [2].
Back-Extraction: If it still doesn't filter well, extract the cloudy aqueous mixture with DCM (3x), dry over
, and evaporate.
Module 3: Crystallization Optimization
Q: The product is solid but colored (yellow/brown). How do I decolorize it?A: Quinoline derivatives are prone to oxidation, forming colored N-oxides or polymerized impurities.[1][2]
The Fix: Dissolve the solid in boiling Ethanol or Ethyl Acetate. Add Activated Charcoal (5-10% w/w) , reflux for 15 minutes, and filter while hot through Celite. The charcoal preferentially adsorbs planar, high-molecular-weight colored impurities [3].[1][2]
Part 3: Validated Experimental Protocols
Protocol A: The Acid-Base Extraction (Primary Purification)
Use this method to clean the crude reaction mixture.
Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).[1]
Piperazine Removal: Wash the organic layer with distilled water (
mL).[1][2] Discard the aqueous washes (contains excess piperazine).
Protonation (Extraction): Extract the organic layer with 1M HCl (
mL).
Checkpoint: Your product is now in the Aqueous Acid Layer (yellowish solution). The non-basic impurities are in the Organic Layer.[4]
Organic Wash: Wash the combined acidic aqueous layers with fresh DCM (10 mL) to remove any entrained neutral organics.[1][2] Discard this organic wash.
Deprotonation (Isolation): Cool the acidic aqueous layer in an ice bath.[1][2] Slowly add 6M NaOH or NH4OH until pH reaches 10-12.[1][2]
Observation: A precipitate should form.[1][2][5][6]
Recovery:
If Solid: Filter, wash with cold water, and dry.
If Oil: Extract with DCM (
), dry over , and evaporate to dryness.
Protocol B: Recrystallization (Final Polish)
Use this method if the product from Protocol A requires higher purity.
Solvent System
Suitability
Procedure
Ethanol (Absolute)
High
Dissolve in boiling EtOH.[1][2] Cool slowly to RT, then . Yields needles.[1][2]
EtOAc / Hexane
Medium
Dissolve in min.[1][2] boiling EtOAc. Add Hexane dropwise until cloudy.[1][2] Cool.
Add solvent in small portions until the solid just dissolves.[2]
(Optional) Add activated charcoal and filter hot if colored.[1][2]
Remove from heat and allow to cool to room temperature undisturbed (slow cooling promotes purity).
Chill in an ice bath for 1 hour.
Filter the crystals and wash with cold Ethanol .
References
Solubility of Piperazine Derivatives. PubChem & ChemicalBook Data. Piperazine is freely soluble in water; N-aryl derivatives show reduced water solubility but retain basicity.[1][2]
Purification of Quinoline Derivatives.BenchChem Technical Notes. Protocols for crystallization and impurity removal in quinoline synthesis.
Piperazine Salt Formation. Google Patents US2919275A. Methods for purifying piperazines via salt formation (acetate/HCl) to separate from impurities.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: Structural Elucidation & Solvent System Performance
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads[1]
Executive Summary & Strategic Context
In drug discovery, 4-(3-Fluorophenyl)-2-piperazinoquinoline represents a privileged pharmacophore, sharing structural features with 5-HT receptor ligands and specific kinase inhibitors.[1] However, its characterization presents two distinct analytical challenges:
Conformational Dynamics: The piperazine ring exhibits "chair-flipping" dynamics that broaden signals at room temperature.[1]
Spin-Spin Coupling: The
F nucleus (Spin 1/2) introduces complex splitting patterns () on the phenyl ring, complicating aromatic integration.[1]
This guide compares the Standard Protocol (CDCl₃) against the High-Polarity Protocol (DMSO-d₆) .[1][2] While CDCl₃ is the industry standard for lipophilic free bases, this guide demonstrates why DMSO-d₆ is the superior "Alternative" for this specific scaffold, particularly when analyzing salt forms (HCl/TFA) or requiring precise integration of exchangeable protons.
Structural Assignment Logic (The "Product")
Before comparing solvent systems, the structural identity must be established.[1] The molecule consists of three distinct magnetic environments.[1]
A. The 3-Fluorophenyl "Fingerprint"
The 3-fluorophenyl group provides the most diagnostic signals due to Heteronuclear Coupling (
). Unlike a standard phenyl ring, the fluorine atom splits neighboring protons with large coupling constants.[1]
Overlaps frequently; identified by integration.[1]
B. The Quinoline Backbone
The quinoline core is substituted at C2 and C4.
H-3 (Singlet, ~7.0 ppm): This is the critical diagnostic peak .[1] Because positions 2 and 4 are substituted, the proton at position 3 appears as a sharp singlet.[1] It is often shielded (upfield) relative to other aromatics due to the electron-donating nature of the piperazine nitrogen at C2.
H-5, H-6, H-7, H-8: Typical ABCD system appearing as two doublets and two triplets (or multiplets) in the 7.6 – 8.2 ppm range.[1]
C. The Piperazine Ring[3][4]
-Protons (adj. to Quinoline): Triplet or broad signal ~3.6 - 3.8 ppm.[1]
-Protons (adj. to NH): Triplet or broad signal ~2.9 - 3.1 ppm.[1]
Comparative Analysis: Solvent System Performance
This section objectively compares the "Standard" (CDCl₃) against the "Alternative" (DMSO-d₆) for this specific compound class.
Comparison Table: CDCl₃ vs. DMSO-d₆[1][2][3][5]
Feature
Method A: CDCl₃ (Standard)
Method B: DMSO-d₆ (Alternative)
Winner
Piperazine Resolution
Poor. Signals often broadened due to intermediate exchange rate of chair conformers.[1]
High. Higher viscosity and polarity often slow exchange, sharpening triplets.[1]
DMSO-d₆
Exchangeable Protons
Invisible. The amine (NH) proton is rarely seen or appears as a very broad hump.[1]
Visible. NH appears as a distinct broad singlet (>8.0 ppm in salts), allowing confirmation of salt formation.[1]
Low. H₂O at 1.56 ppm (usually clear of signals).[1]
High. H₂O at 3.33 ppm often overlaps with piperazine signals.[1]
CDCl₃
Experimental Insight
Why DMSO-d₆ is preferred for this scaffold:
While CDCl₃ is standard for organic synthesis, the basic nitrogen in the piperazine ring often leads to broadening in non-polar solvents.[1] Furthermore, drug development typically handles this compound as a Hydrochloride or Mesylate salt to improve bioavailability.[1] These salts are insoluble in CDCl₃.[1] Therefore, DMSO-d₆ is the validated standard for the final product , while CDCl₃ is suitable only for the intermediate free-base monitoring.[1]
Experimental Protocols
Protocol A: Preparation of Free Base in CDCl₃
Use for: Reaction monitoring, crude purity check.[1]
Filtration (Crucial): Pass solution through a cotton plug in a glass pipette into the NMR tube. This removes suspended silica gel often carried over from purification, which causes line broadening.[1]
Acquisition: Standard proton parameters (ds=0, ns=16, d1=1.0s).
Protocol B: Preparation of HCl Salt in DMSO-d₆
Use for: Final characterization, salt stoichiometry confirmation.
Weigh 5-8 mg of the salt form.
Add 0.6 mL DMSO-d₆ .
Sonication: Sonicate for 60 seconds to ensure complete dissolution of the lattice.
Re-run.[1] Result: The broad NH singlet at >8.5 ppm will disappear, confirming it is an exchangeable amine proton and not an impurity.[1]
Visualization of Logic & Workflow
Diagram 1: Structural Assignment Decision Tree
Caption: Logic flow for assigning the three distinct regions of the 4-(3-F-phenyl)-2-piperazinoquinoline spectrum.
Diagram 2: Solvent Selection Workflow
Caption: Decision matrix for selecting the optimal solvent based on sample state and analytical goals.
[1]
References
Reich, H. J. (2024).[1] Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison.[1] [Link]
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]
Babij, N. R., et al. (2016).[1][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organic Chemist. Journal of Organic Chemistry, 81(12), 5152–5160.[1] [Link][1]
Comparative Profiling: 4-(3-Fluorophenyl)-2-piperazinoquinoline vs. Ketanserin
Executive Summary: The Challenger vs. The Gold Standard In the development of serotonergic modulators, distinguishing between 5-HT2A and 5-HT2C receptor activity is a critical yet challenging task due to high sequence ho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Challenger vs. The Gold Standard
In the development of serotonergic modulators, distinguishing between 5-HT2A and 5-HT2C receptor activity is a critical yet challenging task due to high sequence homology. This guide compares Ketanserin , the historical "gold standard" 5-HT2A antagonist, with 4-(3-Fluorophenyl)-2-piperazinoquinoline (hereafter referred to as FPQ ), a representative of the high-affinity piperazinoquinoline class often utilized as 5-HT2C agonists or highly selective 5-HT2A ligands.
The Core Distinction:
Ketanserin is a potent 5-HT2A antagonist but suffers from "promiscuity," notably high affinity for
-adrenergic receptors , leading to hypotensive side effects in vivo.
FPQ (Piperazinoquinoline Class) represents a scaffold engineered for functional selectivity . Depending on the specific assay conditions, molecules in this class (like the 3-chloro analog WAY-163909 or Vabicaserin precursors) typically exhibit 5-HT2C agonism or 5-HT2A antagonism with significantly reduced adrenergic liability compared to Ketanserin.
Researchers using Ketanserin in vivo must control for hypotension caused by
-adrenergic blockade. FPQ derivatives are synthesized specifically to overcome this. The 3-fluorophenyl substitution on the quinoline ring is a classic medicinal chemistry modification to enhance metabolic stability (blocking P450 oxidation sites) while maintaining the optimal electronic profile for 5-HT2C binding pockets.
Signal Transduction Pathways (Visualized)
The following diagram illustrates the divergent pathways. Ketanserin acts as a "brake" on the 5-HT2A pathway, while FPQ (in its agonist mode) acts as an "accelerator" for the 5-HT2C pathway, often in the same neuronal populations (e.g., POMC neurons).
Figure 1: Divergent signaling impacts. Ketanserin inhibits the 5-HT2A pathway and off-target Alpha-1, while FPQ typically drives 5-HT2C-mediated Calcium release.
Experimental Protocols: Validating Selectivity
To objectively compare these compounds, you must use a Self-Validating Protocol that accounts for the high sequence homology between 5-HT2A and 5-HT2C.
Radioligand Binding Assay (Competition Mode)
Objective: Determine
and Selectivity Ratios.
Reagents:
Membranes: HEK-293 cells stably expressing human 5-HT2A or 5-HT2C.
Radioligand (2A):
-Ketanserin (0.5 nM). Note: Selective for 2A antagonist state.
Radioligand (2C):
-Mesulergine (1.0 nM). Note: Mesulergine is non-selective; requires masking.
Masking Agent: Spierone (100 nM) - Crucial step to block 5-HT2A sites when assaying 2C.
Workflow:
Preparation: Thaw membranes and homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl
).
Incubation (5-HT2A): Incubate Membranes +
-Ketanserin + Increasing concentrations of FPQ (10 to 10 M).
Objective: Determine if FPQ is an Agonist or Antagonist compared to Ketanserin.
Load Cells: Load 5-HT2C-expressing cells with Fluo-4 AM (calcium dye).
Baseline: Measure fluorescence for 30 seconds.
Challenge (Agonist Mode): Inject FPQ . A spike in fluorescence indicates Agonism (typical for 2-piperazinoquinolines).
Challenge (Antagonist Mode): Pre-incubate with Ketanserin or FPQ , then inject Serotonin (5-HT).
Result: Ketanserin will block 5-HT signal at 5-HT2A cells but not 5-HT2C cells (at low doses).
Result: FPQ should show high potency blockade or activation at 5-HT2C.
Comparative Data Summary
The following table synthesizes representative data for the Class of 2-piperazino-4-arylquinolines compared to Ketanserin.
Parameter
Ketanserin
FPQ (Representative Data*)
Interpretation
5-HT2A
2.0 – 3.5 nM
10 – 50 nM
Ketanserin is the superior 2A binder.
5-HT2C
50 – 100 nM
< 10 nM
FPQ is significantly more potent at 2C.
Selectivity (2A:2C)
> 20-fold (2A preferring)
> 10-fold (2C preferring)
Opposite selectivity profiles.
-Adrenergic
~10 nM
> 1,000 nM
FPQ avoids the hypotensive liability.
Metabolic Stability
Moderate (CYP3A4)
High (Fluorine blocks oxidation)
3-Fluoro group enhances half-life.
*Data for FPQ is extrapolated from structure-activity relationships (SAR) of 4-aryl-2-piperazinoquinolines (e.g., Vabicaserin/WAY-163909 analogs).
Experimental Workflow Diagram
This DOT diagram outlines the decision tree for characterizing the unknown FPQ compound using Ketanserin as a control tool.
Figure 2: Screening workflow to classify FPQ activity relative to Ketanserin.
References
Leysen, J. E., et al. (1982). "Ketanserin (R 41 468), a selective 3H-ligand for serotonin 2 receptor binding sites." Molecular Pharmacology.
Dunlop, J., et al. (2006). "Characterization of Vabicaserin (SCA-136), a Selective 5-HT2C Receptor Agonist." Journal of Pharmacology and Experimental Therapeutics.
Bickerdike, M. J. (2003).[1] "5-HT2C receptor agonists as potential drugs for the treatment of obesity."[2][3][1][4] Current Topics in Medicinal Chemistry.
Jensen, A. A., et al. (2010). "The 5-HT2A and 5-HT2C Receptors as Targets for Antipsychotic Drug Action." Current Drug Targets.
Glennon, R. A., et al. (2002). "Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding." Journal of Medicinal Chemistry.
A Comparative Guide to the X-ray Crystallography of 4-Aryl-2-Piperazinoquinoline Analogs: From Crystal to Structure
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, exhibiting a broad spectrum...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a piperazine moiety, often at the 2- or 4-position, and an aryl group can significantly modulate the pharmacological profile of these compounds. Understanding the three-dimensional architecture of these 4-aryl-2-piperazinoquinoline analogs at an atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR). X-ray crystallography stands as the gold standard for providing this definitive structural information.
This guide offers a comparative analysis of the X-ray crystallography data for several 4-aryl-2-piperazinoquinoline analogs and related derivatives. We will delve into the nuances of their crystal structures, provide a detailed protocol for their structural determination, and compare the insights gained from X-ray diffraction with those from other analytical techniques.
Comparative Crystallographic Data of Piperazinoquinoline Analogs
The precise arrangement of atoms within a crystal lattice, dictated by intermolecular forces, can significantly influence a molecule's physicochemical properties, such as solubility and bioavailability. Below is a comparison of the crystallographic data for two key piperazinoquinoline derivatives, showcasing how substitutions on the quinoline ring impact their solid-state structures.
The aldehyde group is twisted relative to the quinoline ring by 17.6(2)°. The piperazine ring adopts a chair conformation. The dihedral angle between the piperazine and quinoline ring systems is 40.59(7)°.
The quinoline ring system is not perfectly planar. The piperazine ring is in a chair conformation. The structure forms a one-dimensional supramolecular network stabilized by hydrogen bonding with water molecules.
Analysis of Structural Differences:
The comparison of these two structures reveals key insights. In 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, the steric hindrance from the bulky piperazinyl group at the 2-position forces a significant twist in the adjacent carbaldehyde group[1][2]. This conformational constraint could be critical for its interaction with biological targets.
In contrast, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP) is characterized by the presence of a water molecule that plays a crucial role in the crystal packing, forming a hydrogen-bonded network[3][4]. This highlights the importance of the crystallization solvent and the potential for hydrate formation, which can impact the stability and dissolution properties of a drug substance. The chloro-substituent at the 7-position also influences the electronic properties and intermolecular interactions of the quinoline ring system.
The Experimental Workflow of Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. Here, we outline the self-validating experimental protocol for single-crystal X-ray diffraction.
Step 1: Crystal Growth - The Art and Science of Nucleation
The prerequisite for any single-crystal X-ray diffraction study is the availability of a high-quality single crystal, typically 0.1-0.5 mm in size, with well-defined faces and free of defects.
Methodology:
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. A preliminary screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is often necessary.
Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in the chosen solvent in a clean vial. The vial is loosely capped or covered with parafilm containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Temperature Gradient: For some compounds, crystallization can be induced by slowly cooling a saturated solution.
Causality: The slow rate of solvent evaporation or anti-solvent diffusion is crucial to allow for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted for X-ray diffraction analysis.
Methodology:
Crystal Selection and Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by a sensitive detector, such as a CCD or CMOS detector.
Causality: Cooling the crystal enhances the quality of the diffraction data by reducing atomic motion, leading to a more precise determination of atomic positions.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to determine the three-dimensional arrangement of atoms in the crystal.
Methodology:
Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.
Structure Solution: The integrated intensities are used to calculate the electron density map of the unit cell. Initial phases for the structure factors are determined using direct methods or Patterson methods.
Structure Refinement: An initial model of the structure is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.
Trustworthiness: The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should be as low as possible, and the goodness-of-fit (GOF).
Caption: Experimental workflow for single-crystal X-ray crystallography.
Structure-Activity Relationship (SAR) Insights
The precise knowledge of the three-dimensional structure of 4-aryl-2-piperazinoquinoline analogs allows for a deeper understanding of their SAR. For instance, the orientation of the aryl group at the 4-position relative to the quinoline ring, as well as the conformation of the piperazine ring, can dictate the molecule's ability to fit into the binding pocket of a target protein.
The crystal structure of a more complex analog, 3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline, reveals a dihedral angle of 33.1(1)° between the pyrimidine ring and the quinoline ring system[6]. This specific spatial arrangement of the aromatic systems is crucial for its biological activity. By comparing the crystal structures of a series of analogs with their corresponding biological data, researchers can identify key structural features that are essential for potency and selectivity.
Caption: Logical relationship between structure and biological activity.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is often complemented by other analytical techniques that provide information in solution or about the molecule's composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) in a molecule in solution.
Comparison: Unlike X-ray crystallography, which gives a static picture of the molecule in a crystal, NMR can reveal information about the molecule's dynamic behavior and conformation in solution, which is often more relevant to its biological activity. However, NMR does not provide the precise bond lengths and angles that are obtained from crystallography.
Mass Spectrometry (MS):
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition.
Comparison: MS is a highly sensitive technique that can confirm the identity of a synthesized compound and identify impurities. However, it provides no information about the three-dimensional arrangement of atoms in the molecule.
X-ray crystallography is an indispensable tool in the study of 4-aryl-2-piperazinoquinoline analogs and other small molecules of pharmaceutical interest. It provides a definitive, high-resolution picture of the molecular structure, which is crucial for understanding SAR, guiding lead optimization, and ensuring the solid-state properties of a drug candidate are well-characterized. When used in conjunction with other analytical techniques such as NMR and mass spectrometry, X-ray crystallography provides a comprehensive understanding of a molecule's chemical and physical properties, paving the way for the development of safer and more effective medicines.
References
Desai, R. N., Sreenivasa, S., Naveen, S., Lokanath, N. K., Suchetan, P. A., & Aruna Kumar, D. B. (2015). Crystal structure of 2-(4-methyl-piperazin-1-yl)quinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o900–o901. [Link]
(2025, April 23). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. [Link]
Sharma, D. K., Desai, N. R., Sreenivasa, S., Anthal, S., & Kant, R. (2018). 3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline. IUCrData, 3(1), x171600. [Link]
Sharma, D. K., Desai, N. R., Sreenivasa, S., Anthal, S., & Kant, R. (2017). 1-(4-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]prop-2-en-1-one. IUCrData, 2(11), x171600. [Link]
Desai, R. N., Sreenivasa, S., Naveen, S., Lokanath, N. K., Suchetan, P. A., & Kumar, D. B. A. (2015). Crystal structure of 2-(4-methyl-piperazin-1-yl)quinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o900-o901. [Link]
Ullah, N., & Stoeckli-Evans, H. (2021). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline. Acta Crystallographica Section C: Structural Chemistry, 77(3), 136-146. [Link]
Desai, R. N., Sreenivasa, S., Naveen, S., Lokanath, N. K., Suchetan, P. A., & Aruna Kumar, D. B. (2015). Crystal structure of 2-(4-methyl-piperazin-1-yl)quinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o900–o901. [Link]
PubChem. (n.d.). 4-[4-(4-Methoxyphenyl)piperazin-1-Yl]-2-(Pyridin-2-Yl)quinazoline. Retrieved February 23, 2026, from [Link]
(2025, April 24). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. [Link]
Ferguson, G., Low, J. N., & Wardell, J. L. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 75-81. [Link]
Ferguson, G., Low, J. N., & Wardell, J. L. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. ResearchGate. [Link]
PubChemLite. (n.d.). 4-phenyl-2-(piperazin-1-yl)quinazoline. Retrieved February 23, 2026, from [Link]
(2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. AIR Unimi. [Link]
(n.d.). Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19ClN2. ResearchGate. [Link]
PubChem. (n.d.). 4-Methyl-2-piperazin-1-yl-quinoline. Retrieved February 23, 2026, from [Link]
Kumar, V., Kumar, V., Singh, P. P., & Kumar, V. (2020). Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. RSC Medicinal Chemistry, 11(9), 1045-1058. [Link]
(n.d.). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. PMC. [Link]
Wang, Y., Li, Y., & Zhang, Y. (2021). Efficient synthesis of 2-arylquinazolin-4-amines via a copper-catalyzed diazidation and ring expansion cascade of 2-arylindoles. Chemical Communications, 57(64), 7967-7970. [Link]
Comparative Guide to 13C NMR Assignment Strategies for Fluorophenyl-Substituted Quinolines
Executive Summary For drug development professionals working with fluorinated scaffolds, the 2-, 3-, or 4-fluorophenyl quinoline moiety represents a privileged structure in antimalarial and anticancer medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For drug development professionals working with fluorinated scaffolds, the 2-, 3-, or 4-fluorophenyl quinoline moiety represents a privileged structure in antimalarial and anticancer medicinal chemistry. However, the introduction of a fluorine atom creates a complex spectral "fingerprint" in 13C NMR due to large heteronuclear spin-spin coupling (
).
This guide objectively compares assignment strategies, moving beyond simple chemical shift lookups to a rigorous, coupling-constant-based validation method. We compare the Standard 1D 13C Analysis against the 19F-Decoupled 13C Protocol , providing the experimental causality and data needed to distinguish regioisomers with absolute confidence.
Part 1: The Physics of Assignment (Causality)
The core challenge in assigning these spectra is not the chemical shift (
), but the splitting pattern (). Fluorine-19 (, 100% abundance) couples to Carbon-13, splitting signals into doublets.[1] The magnitude of this splitting is distance-dependent and serves as a self-validating internal ruler .
The
Hierarchy
To assign peaks correctly, you must measure the coupling constant in Hertz (Hz).
Coupling Type
Position Relative to F
Typical Value (Hz)
Diagnostic Utility
Ipso (Directly attached)
245 – 255 Hz
Definitive. Identifies the C-F carbon immediately.
Ortho
21 – 25 Hz
High. Distinguishes ortho carbons from meta/para.
Meta
7 – 10 Hz
Medium. Often overlaps with other peaks; requires careful peak picking.
Para
2 – 3 Hz
Low. Often appears as peak broadening rather than a distinct split.
Expert Insight: In quinolines, the fluorine on the phenyl ring will primarily split the phenyl carbons. However, if the fluorophenyl group is at the C2 position of the quinoline, the quaternary C2 carbon may exhibit a small long-range coupling (
or ), often appearing as a broadened singlet.
Part 2: Comparative Analysis of Isomers
Distinguishing between ortho-, meta-, and para-fluorophenyl isomers is a frequent requirement in SAR (Structure-Activity Relationship) studies. The table below compares the spectral signatures of these isomers.
Symmetric. Ortho and Meta carbons appear as equivalent pairs (intensified).
Ipso Splitting ()
~250 Hz doublet at ~160 ppm.
~245 Hz doublet at ~163 ppm.
~250 Hz doublet at ~164 ppm.
Shielding Effect
C3 (phenyl) is shielded (shifted upfield) due to ortho-F.
C2 and C4 are shielded.
C3 and C5 are shielded (equivalent).
Key Diagnostic
Large splitting on the Quaternary C1' (bridge).
Large splitting on C2 and C4.
Symmetric intensity of the ortho/meta carbons (integrates higher).
Part 3: Method Comparison (Standard vs. Decoupled)
The choice of experimental protocol determines the ease of assignment.
Table 2: Protocol Performance Comparison
Feature
Standard 1D 13C {1H}
19F-Decoupled 13C {1H, 19F}
2D HSQC / HMBC
Primary Output
Chemical shifts + splitting.
Pure Chemical Shifts (Singlets).
C-H Correlations.
Resolution
Low. Overlapping doublets can mimic impurities.
High. Collapses doublets into singlets.
High. Resolves protonated carbons easily.
Equipment
Standard Probe (BBO/SmartProbe).
Specialized. Requires Triple Resonance (TBO/HCN) or specialized setup.
Standard Probe.
Verdict
Baseline. Sufficient for simple structures.
Gold Standard. Essential for complex mixtures or tight overlap.
Complementary. Mandatory for connecting spin systems.
Part 4: Experimental Protocols
Protocol A: The "Gold Standard" 19F-Decoupled 13C NMR
Use this when signal overlap prevents accurate J-value measurement.
Prerequisites: Spectrometer with 3 channels (H, C, F) or a probe capable of simultaneous 1H/19F decoupling.[1][3]
Sample Prep: Dissolve ~20mg compound in 0.6 mL CDCl3 or DMSO-d6. (Note: DMSO may broaden signals due to viscosity; CDCl3 is preferred for resolution).
Frequency Centering (o2p):
Acquire a standard 1D 19F spectrum first.
Note the center frequency of your fluorine signal (e.g., -112 ppm).
Set the decoupler offset (o2p or equivalent) to this value to ensure efficient decoupling.
Pulse Sequence:
Bruker: Use zgpg30 modified for dual decoupling or specific c13dec19f parameter sets.
Critical Parameter: Ensure the decoupling bandwidth covers the fluorine range. If the F signal is far from the center, standard Waltz-16 decoupling may fail.
Acquisition:
Set NS (scans) to 512-1024 for quaternary carbon detection.
Set D1 (relaxation delay) to 2.0s.
Validation: Compare with the coupled spectrum. The doublet at ~160-164 ppm should collapse into a sharp singlet.
Protocol B: Logic-Based Assignment (Standard 1D)
Use this for routine confirmation.
Identify the Ipso Carbon: Look for the doublet with separation ~250 Hz in the 158-165 ppm range.
Identify Ortho Carbons: Look for doublets with ~20-25 Hz splitting.
Differentiation: In 4-fluorophenyl, these will be the meta-protons (C3/C5) relative to the connection point, but ortho to the Fluorine.
Identify Quaternary Bridge: The carbon connecting the phenyl ring to the quinoline (C2 of quinoline) will often appear as a singlet or a broadened peak (unresolved
or ) at ~155-157 ppm.
Part 5: Visualization of Assignment Logic
Diagram 1: Assignment Decision Tree
This flowchart illustrates the logical process for assigning carbons based on coupling constants.
Caption: Logical workflow for assigning 13C signals based on J-coupling magnitude.
Diagram 2: Experimental Workflow for Complex Mixtures
When standard assignment fails (e.g., overlapping isomers), follow this instrument workflow.
Caption: Integrated 3-channel NMR workflow for resolving Fluorine-Carbon overlap.
References
Magritek. (2014).[4] Simultaneous Proton and Fluorine decoupled 13C NMR.[4][5][6][7] Retrieved from
Columbia University. (2025). Carbon, Deuterium and Heteronuclear NMR using Topspin.[5] Retrieved from
Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Retrieved from
Royal Society of Chemistry. (2018). 13C nuclear magnetic resonance studies of some fluorinated aromatic compounds. J. Chem. Soc., Perkin Trans. 2. Retrieved from
BenchChem. (2025). Troubleshooting NMR Peak Assignments for Substituted Quinolines. Retrieved from
Navigating the Analytical Landscape: A Comparative Guide to Reference Standards for 4-(3-Fluorophenyl)-2-piperazinoquinoline Analysis
For Immediate Release In the intricate world of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. For scientists and researchers working with novel compounds such as...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the intricate world of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. For scientists and researchers working with novel compounds such as 4-(3-Fluorophenyl)-2-piperazinoquinoline, the availability and quality of reference standards are critical determinants of success. This guide provides a comprehensive comparison of currently available reference materials for the analysis of 4-(3-Fluorophenyl)-2-piperazinoquinoline, offering insights into their specifications and outlining the necessary steps for in-house qualification when a certified reference standard is not available. Furthermore, we present a robust analytical method based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) to ensure precise and accurate quantification.
The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of a specific compound. In the context of drug development, regulatory bodies such as the FDA and EMA mandate the use of well-characterized reference standards to ensure the quality, safety, and efficacy of pharmaceutical products. For a compound like 4-(3-Fluorophenyl)-2-piperazinoquinoline, which contains both a quinoline and a piperazine moiety, a reliable reference standard is essential for a multitude of applications, including:
Active Pharmaceutical Ingredient (API) quantification: Determining the exact amount of the active compound in a drug substance or product.
Impurity profiling: Identifying and quantifying any process-related or degradation impurities.
Method validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.[1]
Stability studies: Assessing the degradation of the compound under various environmental conditions.
Commercially Available 4-(3-Fluorophenyl)-2-piperazinoquinoline: A Comparative Overview
A thorough market survey reveals that while several chemical suppliers offer 4-(3-Fluorophenyl)-2-piperazinoquinoline, a certified reference standard from a major pharmacopeia (e.g., USP, EP) is not yet available.[2][3][4] This necessitates a careful evaluation of the materials offered by various vendors and, in most cases, an in-house qualification process to establish a working reference standard.
Below is a comparative table of representative commercial sources for 4-(3-Fluorophenyl)-2-piperazinoquinoline, highlighting key specifications. It is important to note that the information provided is based on publicly available data and may require direct inquiry with the suppliers for the most current and complete details.
Screening compound, may require significant purification for use as a reference standard.
BLDpharm
BD01592454
Inquire for details
Inquire for details
Offers related fluorophenyl piperazine derivatives.[6]
Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence when selecting a supplier.
The Path to a Qualified In-House Reference Standard
Given the absence of a pharmacopeial reference standard, establishing a well-characterized in-house reference standard is a critical step. This process involves a comprehensive evaluation of a high-purity batch of 4-(3-Fluorophenyl)-2-piperazinoquinoline. The qualification protocol should be designed to unequivocally confirm the identity, purity, and potency of the candidate material.[7][8][9]
In-House Reference Standard Qualification Workflow
Caption: Workflow for the in-house qualification of a 4-(3-Fluorophenyl)-2-piperazinoquinoline reference standard.
Recommended Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for the analysis of quinoline and piperazine-containing compounds.[5][10][11] The following method is proposed for the purity assessment and quantification of 4-(3-Fluorophenyl)-2-piperazinoquinoline.
Experimental Protocol: HPLC-UV Analysis
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program:
Time (min)
%A
%B
0
90
10
20
10
90
25
10
90
26
90
10
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Based on the UV spectrum of quinoline derivatives, a wavelength between 230-280 nm is recommended for initial screening.[12][13][14] The final wavelength should be optimized based on the UV scan of the qualified reference standard.
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Solution: Accurately weigh and dissolve the in-house qualified reference standard of 4-(3-Fluorophenyl)-2-piperazinoquinoline in a suitable diluent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.1 mg/mL.
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.
Analysis and Data Processing:
Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
Inject the sample solution.
Identify the peak corresponding to 4-(3-Fluorophenyl)-2-piperazinoquinoline by comparing the retention time with that of the standard.
Calculate the purity or concentration of the analyte in the sample by comparing the peak area with that of the standard.
Method Validation Workflow
The proposed HPLC-UV method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1]
Caption: Workflow for the validation of the HPLC-UV analytical method.
Conclusion and Future Outlook
The analysis of 4-(3-Fluorophenyl)-2-piperazinoquinoline presents a challenge due to the current lack of a commercially available, certified reference standard. However, by procuring high-purity material and implementing a rigorous in-house qualification protocol, researchers can establish a reliable working standard. The proposed HPLC-UV method provides a solid foundation for the accurate and precise analysis of this compound. As research on 4-(3-Fluorophenyl)-2-piperazinoquinoline and its analogues progresses, it is anticipated that pharmacopeial reference standards will become available, further streamlining the analytical workflow and ensuring inter-laboratory consistency. Until then, the principles and methodologies outlined in this guide will empower researchers to confidently generate high-quality analytical data, a cornerstone of successful drug development.
References
Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951). 733. Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society (Resumed), 3318-3329. [Link]
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]
MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]
ResearchGate. (n.d.). UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform...[Link]
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...[Link]
IUPAC. (1995). Harmonised Guidelines for the In-House Validation of Methods of Analysis. [Link]
BEBPA. (2019, March 12). Reference Standards for Potency Assays – Considerations for the Preparation and Storage of In-House Standards. [Link]
PMC. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. [Link]
MDPI. (2020, June 13). Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters. [Link]
Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. [Link]
BEBPA. (n.d.). Reference Standards for Potency Assays – Considerations for the Preparation and Storage of In-House Standards. [Link]
PMC. (n.d.). Guidance for characterization of in‐house reference materials for light element stable isotope analysis. [Link]
MDPI. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]
PMC. (2022, February 21). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
A Senior Scientist's Guide to Elemental Analysis of 4-(3-Fluorophenyl)-2-piperazinoquinoline
This guide provides an in-depth comparison of methods for the elemental analysis of 4-(3-Fluorophenyl)-2-piperazinoquinoline, a heterocyclic compound of interest in pharmaceutical research. Elemental analysis is a corner...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of methods for the elemental analysis of 4-(3-Fluorophenyl)-2-piperazinoquinoline, a heterocyclic compound of interest in pharmaceutical research. Elemental analysis is a cornerstone of chemical characterization, serving as a critical checkpoint for verifying the empirical formula and assessing the purity of newly synthesized compounds. For researchers in drug development, obtaining accurate and reliable elemental composition data is a non-negotiable step in advancing a candidate molecule.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares the gold-standard combustion analysis with alternative techniques, and offers field-proven insights into data interpretation, empowering researchers to make informed analytical decisions.
Section 1: Theoretical Elemental Composition
The first step in any elemental analysis workflow is to establish the theoretical or calculated composition based on the compound's molecular formula. Based on standard IUPAC nomenclature, the structure of 4-(3-Fluorophenyl)-2-piperazinoquinoline is deduced to consist of a quinoline core substituted at the 2-position with a piperazino group and at the 4-position with a 3-fluorophenyl group.
From this structure, the molecular formula is determined to be C₁₉H₁₈FN₃ .
To calculate the theoretical elemental percentages, we use the atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC).
Calculation Steps:
Molar Mass Calculation:
Carbon (C): 19 * 12.011 g/mol = 228.209 g/mol
Hydrogen (H): 18 * 1.008 g/mol = 18.144 g/mol
Fluorine (F): 1 * 18.998 g/mol = 18.998 g/mol
Nitrogen (N): 3 * 14.007 g/mol = 42.021 g/mol
Total Molar Mass = 307.372 g/mol
Elemental Percentage Calculation:
%C = (228.209 / 307.372) * 100 = 74.24%
%H = (18.144 / 307.372) * 100 = 5.90%
%F = (18.998 / 307.372) * 100 = 6.18%
%N = (42.021 / 307.372) * 100 = 13.67%
This theoretical data serves as the benchmark against which all experimental results are compared.
Table 1: Theoretical Elemental Composition of C₁₉H₁₈FN₃
Element
Symbol
Atomic Weight ( g/mol )
Molar Mass Contribution ( g/mol )
Theoretical Percentage (%)
Carbon
C
12.011
228.209
74.24
Hydrogen
H
1.008
18.144
5.90
Fluorine
F
18.998
18.998
6.18
Nitrogen
N
14.007
42.021
13.67
Total
307.372
100.00
Section 2: The Gold Standard: CHN Combustion Analysis
The most widely adopted method for determining the carbon, hydrogen, and nitrogen content of organic compounds is high-temperature combustion analysis, often referred to as CHN analysis.[1][2] This technique provides a rapid, accurate, and robust assessment of a sample's composition.
Principle of Operation
The core principle involves the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment.[1][3] This process converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or its oxides (NOₓ), which are subsequently reduced back to N₂. These resulting gases are then separated and quantified using detectors, typically a thermal conductivity detector (TCD).
The Challenge of Fluorine
The presence of fluorine in 4-(3-Fluorophenyl)-2-piperazinoquinoline introduces a significant analytical challenge. During combustion, highly reactive fluorine and hydrogen fluoride (HF) are produced. These species can aggressively attack the quartz combustion tubes and catalysts within the analyzer, leading to rapid degradation of the system and inaccurate results.[4]
Modern elemental analyzers overcome this by incorporating specialized reagents or traps placed within the combustion reactor. These traps, often containing materials like magnesium oxide or specialized fluorine absorbers, capture the reactive fluorine species, protecting the instrument's components and preventing interference.[4]
Experimental Protocol: CHN Analysis
This protocol outlines the essential steps for analyzing 4-(3-Fluorophenyl)-2-piperazinoquinoline using a modern elemental analyzer equipped for fluorine-containing compounds.
Instrumentation: Thermo Scientific™ FlashSmart™ Elemental Analyzer or equivalent.
Pre-analysis Checks:
System Leak Check: Perform a system-wide leak check to ensure the integrity of the gas flow path. This is critical for accurate quantification.
Blank Run: Analyze an empty tin capsule to establish a baseline and ensure the system is free from atmospheric contamination.
Calibration: Calibrate the instrument using a certified organic standard with a known C, H, and N composition, such as Acetanilide. The calibration factor (K-factor) should be stable and reproducible.
Step-by-Step Procedure:
Sample Preparation: Ensure the sample is homogenous and dry. If the sample is hygroscopic, it must be dried under vacuum over a desiccant (e.g., P₂O₅) prior to weighing.
Weighing: Using a microbalance, accurately weigh 1-2 mg of the sample into a tin capsule. Record the weight to at least 0.001 mg. The small sample size necessitates high precision.
Encapsulation: Crimp the tin capsule tightly to ensure no sample is lost and that a spherical shape is formed for smooth introduction by the autosampler.
Autosampler Loading: Place the encapsulated sample into the autosampler tray in the designated position.
Analysis Initiation: Start the analysis sequence via the instrument software. The autosampler will drop the sample into the combustion furnace, which is typically held at ~950-1050°C.
Combustion & Reduction: The sample undergoes flash combustion in a pulse of pure oxygen. The resulting gases (CO₂, H₂O, N₂, and fluorine-containing species) are swept by a helium carrier gas through the specialized fluorine absorber and then through a reduction furnace (containing copper) to convert any NOₓ to N₂.
Separation & Detection: The gas mixture (He, CO₂, H₂O, N₂) flows through a gas chromatography (GC) column, which separates the individual components. The gases then elute to a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the gas stream and generates a signal proportional to the concentration of each analyte.
Data Processing: The instrument software integrates the detector signals and, using the sample weight and calibration factor, calculates the weight percentages of C, H, and N.
Workflow Diagram
Caption: Workflow for CHN analysis of a fluorine-containing compound.
Section 3: Comparison with Alternative Techniques
While combustion analysis is the workhorse for C, H, and N, it does not directly quantify fluorine. Furthermore, other techniques can provide complementary or primary elemental data, especially in complex matrices or for trace-level analysis.
Table 2: Comparison of Elemental Analysis Techniques
Combustion to form HF, absorption in solution, and separation/detection of F⁻ ion.
Atomization and excitation of atoms in argon plasma, followed by detection of emitted light.[5]
Elements Detected
C, H, N, S (O by pyrolysis).
Halogens (F, Cl, Br), Sulfur.
Most elements of the periodic table, but not C, H, N, O, F effectively.
Primary Application
Bulk composition of pure organic compounds.
Quantification of halogens and sulfur in organic materials.
Trace to major element analysis in a wide variety of samples.[6]
Sample Prep
Simple weighing into a capsule.
Combustion followed by gas absorption into a specific solution.
Complete acid digestion to create a liquid sample.
Pros for this Topic
- Highly accurate and precise for C, H, N.- Well-established, routine method.[7]
- Direct and accurate quantification of Fluorine.- The definitive method for halogen content.
- Excellent for detecting metallic impurities.- High throughput for multi-element screening.
Cons for this Topic
- Does not quantify Fluorine.- Susceptible to interference from fluorine if not properly managed.[4]
- Requires a separate analysis from CHN.- More complex sample preparation.
- Not suitable for C, H, N, or F analysis.- Destructive and complex acid digestion.
Causality Behind Method Selection
For Purity Confirmation of a Known Compound: A combination of CHN Combustion Analysis and Ion Chromatography after Combustion is the most authoritative approach. The CHN analysis confirms the core carbon-hydrogen-nitrogen backbone, while the IC analysis directly validates the fluorine content. This dual-method approach provides a complete and self-validating picture of the elemental composition.
For Screening for Metallic Contaminants: If the research requires knowledge of residual catalysts (e.g., Pd, Pt, Ru) from the synthesis, ICP-OES or the more sensitive ICP-MS would be the method of choice. This is not for determining the empirical formula but for assessing inorganic purity.
Section 4: Interpreting the Data - The ±0.4% Rule
For decades, the accepted criterion for confirming the elemental composition of a new small molecule has been that the experimental values must fall within ±0.4% of the theoretical values.[8] For example, for 4-(3-Fluorophenyl)-2-piperazinoquinoline:
Acceptable Carbon Range: 73.84% - 74.64%
Acceptable Hydrogen Range: 5.50% - 6.30%
Acceptable Nitrogen Range: 13.27% - 14.07%
Trustworthiness of the Data: Achieving results within this range provides a high degree of confidence in the compound's structure and purity. Deviations outside this range are a red flag and require investigation.
Common Sources of Error & Troubleshooting:
Incomplete Combustion: Can lead to low carbon values. This may be caused by an exhausted oxygen supply, a depleted combustion catalyst, or an instrument temperature that is too low for a highly stable compound.
Hygroscopic Sample: If the sample readily absorbs atmospheric moisture, it will lead to erroneously low values for C and N and a high value for H. Proper drying is essential.
Residual Solvents: The presence of solvents from purification (e.g., ethyl acetate, hexane) will significantly skew the results. High-field NMR is often used alongside elemental analysis to confirm the absence of solvents.
Inorganic Impurities: Non-combustible impurities (e.g., silica gel from chromatography, salts) will not contribute to the C, H, or N values, leading to results that are consistently low across all elements.
Conclusion
The elemental analysis of 4-(3-Fluorophenyl)-2-piperazinoquinoline is a critical quality control step that demands a meticulous and informed approach. While CHN combustion analysis remains the gold standard for the core structure, the presence of fluorine necessitates specialized instrumentation and consideration of a complementary technique like ion chromatography for direct halogen quantification. By understanding the principles behind the methods, adhering to rigorous protocols, and correctly interpreting the results against established criteria, researchers can ensure the foundational integrity of their chemical matter, paving the way for reliable downstream biological and pharmacological studies.
References
Combustion analysis of organic compounds with fluorine combustion and gas chromatographic separation. (n.d.). ProQuest. Retrieved February 23, 2026, from [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP. Retrieved February 23, 2026, from [Link]
Combustion analysis. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. Retrieved February 23, 2026, from [Link]
1.3: Introduction to Combustion Analysis. (2022, August 28). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved February 23, 2026, from [Link]
Laboratory of Organic Elemental Analysis. (2016, February 1). Central Laboratories UCT Prague. Retrieved February 23, 2026, from [Link]
Fluorine detection in organic compounds. (2021, November 6). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]
Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 23, 2026, from [Link]
Determination of fluorine in organic compounds: Microcombustion method. (2002, May 1). ACS Publications. Retrieved February 23, 2026, from [Link]
An International Study Evaluating Elemental Analysis. (n.d.). National Institutes of Health (NIH). Retrieved February 23, 2026, from [Link]